Product packaging for 2-(Aminomethyl)phenol(Cat. No.:CAS No. 50312-64-6)

2-(Aminomethyl)phenol

Cat. No.: B7725212
CAS No.: 50312-64-6
M. Wt: 123.15 g/mol
InChI Key: KPRZOPQOBJRYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(aminomethyl)phenol is under investigation in clinical trial NCT03556319 (2-HOBA: Multiple Dosing Study in Older Adults).
This compound has been reported in Fagopyrum esculentum and Reseda odorata with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B7725212 2-(Aminomethyl)phenol CAS No. 50312-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRZOPQOBJRYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902921
Record name NoName_3497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-30-9, 50312-64-6
Record name 2-(Aminomethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Aminomethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050312646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(aminomethyl)phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 932-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(aminomethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (aminomethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(AMINOMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696R5N4NRM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybenzylamine: From Natural Sources to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzylamine (2-HOBA), a naturally occurring benzylamine, has garnered significant scientific interest for its potent cytoprotective properties. Primarily found in buckwheat (Fagopyrum spp.), particularly in Himalayan Tartary buckwheat (Fagopyrum tataricum), this small molecule has demonstrated a remarkable ability to scavenge reactive dicarbonyl species, thereby mitigating cellular damage associated with oxidative stress. This technical guide provides a comprehensive overview of the natural sources of 2-HOBA, its proposed biosynthetic pathway, detailed experimental protocols for its quantification, and an in-depth look at the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis of 2-Hydroxybenzylamine

2-Hydroxybenzylamine is a phytochemical predominantly found in the plant genus Fagopyrum. While present in common buckwheat (Fagopyrum esculentum), it is found in significantly higher concentrations in Himalayan Tartary buckwheat (Fagopyrum tataricum)[1][2]. The concentration of 2-HOBA can vary depending on the plant part and the specific cultivar.

Table 1: Quantitative Data of 2-Hydroxybenzylamine (2-HOBA) in Buckwheat

Plant SpeciesPlant PartCultivar/VarietyConcentration of 2-HOBAAnalytical MethodReference
Fagopyrum tataricumSeedsNot SpecifiedHigh concentrationNot Specified[2]
Fagopyrum tataricumSeedsHimalayan TartaryHigh concentrationNot Specified[1][3]
Fagopyrum esculentumSeedsNot SpecifiedPresentNot Specified

Note: Specific quantitative data with precise concentrations of 2-HOBA in various buckwheat tissues is currently limited in publicly available literature. The term "high concentration" is used as reported in the sources.

Biosynthesis of 2-Hydroxybenzylamine in Buckwheat

The precise biosynthetic pathway of 2-hydroxybenzylamine in buckwheat has not been fully elucidated. However, based on the known metabolic pathways of aromatic compounds in plants, a putative pathway can be proposed, originating from the shikimate pathway.

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine[4]. Phenylalanine, in particular, serves as a precursor for a vast array of secondary metabolites. In buckwheat, the enzyme Phenylalanine Ammonia Lyase (PAL) is a key enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a gateway to the phenylpropanoid pathway which produces flavonoids and other phenolic compounds[1][2][5].

It is hypothesized that the biosynthesis of 2-hydroxybenzylamine diverges from the phenylpropanoid pathway. A potential route may involve the hydroxylation of a precursor molecule derived from phenylalanine, followed by a decarboxylation and amination step. The involvement of enzymes such as tyrosine decarboxylase, which converts tyrosine to tyramine[6][7][8], or a phenylalanine aminomutase could be explored in future research to fully map out this pathway.

Putative Biosynthetic Pathway of 2-Hydroxybenzylamine Shikimate Pathway Shikimate Pathway Chorismate Chorismate Shikimate Pathway->Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL Unknown Intermediates Unknown Intermediates L-Phenylalanine->Unknown Intermediates Hydroxylation, Decarboxylation, Amination (Hypothetical) Phenylpropanoid Pathway Phenylpropanoid Pathway trans-Cinnamic Acid->Phenylpropanoid Pathway 2-Hydroxybenzylamine 2-Hydroxybenzylamine Unknown Intermediates->2-Hydroxybenzylamine

Figure 1: A proposed biosynthetic pathway for 2-Hydroxybenzylamine in buckwheat.

Experimental Protocols

Extraction and Isolation of 2-Hydroxybenzylamine from Buckwheat

The following is a generalized protocol for the extraction and isolation of 2-HOBA from buckwheat material. Optimization may be required based on the specific plant part and desired purity.

Materials:

  • Dried and powdered buckwheat (seeds, leaves, or stems)

  • Methanol or Ethanol (analytical grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Extraction:

    • Macerate the powdered buckwheat material with 80% methanol (or ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in deionized water and adjust the pH to 2.0 with 1 M HCl.

    • Partition the acidic solution with ethyl acetate to remove acidic and neutral compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to 9.0 with 1 M NaOH.

    • Extract the alkaline solution with n-butanol. The 2-HOBA will partition into the n-butanol layer.

    • Collect the n-butanol layer and concentrate it to dryness under reduced pressure.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Dissolve the dried n-butanol extract in a minimal amount of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the 2-HOBA with an increasing gradient of methanol in water.

    • Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing 2-HOBA.

    • Pool the pure fractions and lyophilize to obtain purified 2-HOBA.

Extraction and Isolation Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification Powdered Buckwheat Powdered Buckwheat Maceration (80% Methanol) Maceration (80% Methanol) Powdered Buckwheat->Maceration (80% Methanol) Filtration Filtration Maceration (80% Methanol)->Filtration Combined Filtrates Combined Filtrates Filtration->Combined Filtrates Concentration (Rotovap) Concentration (Rotovap) Combined Filtrates->Concentration (Rotovap) Crude Extract Crude Extract Concentration (Rotovap)->Crude Extract Dissolution (H2O) Dissolution (H2O) Crude Extract->Dissolution (H2O) Acidification (pH 2) Acidification (pH 2) Dissolution (H2O)->Acidification (pH 2) Ethyl Acetate Partition Ethyl Acetate Partition Acidification (pH 2)->Ethyl Acetate Partition Aqueous Layer (pH 9) Aqueous Layer (pH 9) Ethyl Acetate Partition->Aqueous Layer (pH 9) n-Butanol Extraction n-Butanol Extraction Aqueous Layer (pH 9)->n-Butanol Extraction n-Butanol Layer n-Butanol Layer n-Butanol Extraction->n-Butanol Layer Concentration Concentration n-Butanol Layer->Concentration Dried n-Butanol Extract Dried n-Butanol Extract Concentration->Dried n-Butanol Extract SPE (C18) SPE (C18) Dried n-Butanol Extract->SPE (C18) Fraction Collection Fraction Collection SPE (C18)->Fraction Collection Purity Analysis (HPLC) Purity Analysis (HPLC) Fraction Collection->Purity Analysis (HPLC) Lyophilization Lyophilization Purity Analysis (HPLC)->Lyophilization Purified 2-HOBA Purified 2-HOBA Lyophilization->Purified 2-HOBA

Figure 2: Workflow for the extraction and isolation of 2-Hydroxybenzylamine.

Quantification of 2-Hydroxybenzylamine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of 2-HOBA in buckwheat extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of 2-HOBA standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

  • Sample Preparation:

    • Prepare the buckwheat extract as described in the extraction protocol (Section 3.1).

    • Dissolve a known weight of the dried extract in the initial mobile phase to a specific concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Identify the 2-HOBA peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of 2-HOBA in the sample using the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways Modulated by 2-Hydroxybenzylamine

The primary mechanism of action of 2-hydroxybenzylamine is its ability to act as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA)[3][9]. These dicarbonyls are byproducts of lipid peroxidation and can readily form adducts with proteins, lipids, and DNA, leading to cellular dysfunction and inflammation.

By scavenging these reactive molecules, 2-HOBA prevents the formation of these harmful adducts, thereby influencing several downstream signaling pathways.

Mechanism of Action of 2-Hydroxybenzylamine cluster_stress Oxidative Stress cluster_adducts Cellular Damage Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Reactive Dicarbonyls (IsoLGs, MDA) Reactive Dicarbonyls (IsoLGs, MDA) Lipid Peroxidation->Reactive Dicarbonyls (IsoLGs, MDA) Protein/DNA/Lipid Adducts Protein/DNA/Lipid Adducts Reactive Dicarbonyls (IsoLGs, MDA)->Protein/DNA/Lipid Adducts 2-Hydroxybenzylamine (2-HOBA) 2-Hydroxybenzylamine (2-HOBA) 2-Hydroxybenzylamine (2-HOBA)->Reactive Dicarbonyls (IsoLGs, MDA) Scavenges Cellular Dysfunction Cellular Dysfunction Protein/DNA/Lipid Adducts->Cellular Dysfunction Inflammation Inflammation Cellular Dysfunction->Inflammation

Figure 3: The primary mechanism of 2-HOBA as a dicarbonyl scavenger.

Modulation of Inflammatory Pathways

Clinical and preclinical studies have demonstrated that 2-HOBA can modulate inflammatory responses. A study in healthy humans showed that supplementation with 2-HOBA acetate led to significant changes in several inflammatory biomarkers[1][2]. Specifically, it was observed to:

  • Increase:

    • CCL19 (Chemokine (C-C motif) ligand 19): Involved in lymphocyte trafficking and immune surveillance.

    • IL-12β (Interleukin-12 beta): A key cytokine in the differentiation of T helper 1 (Th1) cells.

    • TNFβ (Tumor necrosis factor-beta): A cytokine involved in systemic inflammation and the acute phase reaction.

  • Decrease:

    • TWEAK (TNF-related weak inducer of apoptosis): A cytokine that can promote inflammation.

Ingenuity Pathway Analysis of these modulated biomarkers suggests that 2-HOBA's effects are linked to the recruitment, attraction, and movement of immune cells[1].

Inflammatory Pathway Modulation by 2-HOBA cluster_cytokines Inflammatory Biomarkers 2-Hydroxybenzylamine (2-HOBA) 2-Hydroxybenzylamine (2-HOBA) CCL19 CCL19 2-Hydroxybenzylamine (2-HOBA)->CCL19 Increases IL-12β IL-12β 2-Hydroxybenzylamine (2-HOBA)->IL-12β Increases TNFβ TNFβ 2-Hydroxybenzylamine (2-HOBA)->TNFβ Increases TWEAK TWEAK 2-Hydroxybenzylamine (2-HOBA)->TWEAK Decreases Immune Cell Recruitment & Movement Immune Cell Recruitment & Movement CCL19->Immune Cell Recruitment & Movement IL-12β->Immune Cell Recruitment & Movement TNFβ->Immune Cell Recruitment & Movement TWEAK->Immune Cell Recruitment & Movement

Figure 4: Modulation of key inflammatory biomarkers by 2-Hydroxybenzylamine.

Interaction with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. While reactive species can activate the Nrf2 pathway as a defense mechanism, some studies suggest that 2-HOBA may have a modulatory effect on this pathway. One study indicated that in the context of colon carcinogenesis, 2-HOBA treatment was associated with decreased activation of oncogenic NRF2 signaling[10]. The exact mechanism of this interaction, whether direct or indirect, requires further investigation. It is possible that by reducing the load of reactive dicarbonyls, 2-HOBA lessens the chronic inflammatory stimulus that can lead to aberrant Nrf2 activation in pathological conditions.

Conclusion and Future Directions

2-Hydroxybenzylamine, a natural compound from buckwheat, presents a promising avenue for therapeutic development, primarily due to its well-defined mechanism as a scavenger of reactive dicarbonyls. This activity underpins its observed effects on inflammatory pathways and cellular protection. However, to fully harness its potential, further research is imperative. Key areas for future investigation include:

  • Quantitative Analysis: Comprehensive studies to quantify 2-HOBA concentrations in various buckwheat cultivars and plant tissues are needed to identify optimal natural sources.

  • Biosynthetic Pathway Elucidation: Unraveling the complete biosynthetic pathway of 2-HOBA in buckwheat will provide valuable insights for potential biotechnological production.

  • Signaling Pathway Deconvolution: More detailed mechanistic studies are required to fully understand the intricate signaling cascades modulated by 2-HOBA downstream of dicarbonyl scavenging.

  • Clinical Translation: Continued well-designed clinical trials are essential to establish the safety and efficacy of 2-HOBA for various health conditions associated with oxidative stress and inflammation[4].

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the multifaceted therapeutic potential of 2-hydroxybenzylamine.

References

The Pharmacokinetics and Bioavailability of Oral 2-Hydroxybenzylamine (2-HOBA): A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins (isoLGs). These reactive species are byproducts of lipid peroxidation associated with inflammation and oxidative stress and are implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of orally administered 2-HOBA, based on preclinical and clinical studies. The information is intended to support further research and development of 2-HOBA as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, details experimental methodologies from published studies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

2-Hydroxybenzylamine (2-HOBA) is gaining significant attention for its potential health benefits, primarily attributed to its ability to selectively scavenge reactive dicarbonyl electrophiles.[1][2] These electrophiles can form adducts with proteins and DNA, leading to cellular damage and contributing to the progression of various age-related and inflammatory diseases.[1] By neutralizing these harmful compounds, 2-HOBA may offer a protective effect in conditions such as Alzheimer's disease, atherosclerosis, and colorectal cancer.[1][3] Understanding the pharmacokinetic profile and bioavailability of oral 2-HOBA is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

Human studies have demonstrated that 2-HOBA is rapidly absorbed following oral administration.[4][5] The compound exhibits predictable pharmacokinetic properties, with key parameters summarized below.

Single Ascending Dose Studies

A first-in-human, single ascending dose study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of 2-HOBA acetate.[4] Eighteen subjects received single oral doses ranging from 50 to 825 mg.[4][6]

Table 1: Pharmacokinetic Parameters of Single Oral Doses of 2-HOBA in Healthy Volunteers

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Data represent mean values.Dose-dependent increases observed.1-2[4]Dose-dependent increases observed.~2.1[4][6]

Source: Data compiled from multiple sources.[4][6]

The study revealed that both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 2-HOBA increased proportionally with the administered dose.[4][5] The time to reach Cmax (Tmax) was consistently between 1 and 2 hours, and the elimination half-life (t1/2) was approximately 2.1 hours, both independent of the dose level.[4][6]

Multiple Dose Studies

To assess the safety and pharmacokinetics of repeated dosing, a study was conducted with healthy volunteers receiving 500 mg or 750 mg of 2-HOBA acetate every eight hours for two weeks.[7][8]

Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of 2-HOBA in Healthy Volunteers

Dose (mg TID)Tmax (h)t1/2 (h)Accumulation Ratio
5000.8 - 22.10 - 3.271.38
7500.8 - 22.10 - 3.271.52

Source: Data compiled from multiple sources.[7][8]

Repeated administration of 2-HOBA was well-tolerated.[2][7] The Tmax remained consistent with single-dose studies, and the half-life ranged from 2.10 to 3.27 hours.[7][8] The accumulation ratios of 1.38 and 1.52 for the 500 mg and 750 mg doses, respectively, suggest a predictable and modest accumulation with three-times-daily dosing.[7][8]

Bioavailability

While comprehensive data on plasma concentrations following oral administration are available, the absolute oral bioavailability of 2-HOBA in humans has not yet been formally established.[2] Such a determination would require a comparative study with intravenous administration. However, preclinical studies in mice have shown that 2-HOBA is orally available and can cross the blood-brain barrier.[4] Furthermore, 2-HOBA has been shown to be bioavailable in the colon of mice after oral administration.[3]

Metabolism

The primary metabolite of 2-HOBA has been identified as salicylic acid.[2][9] Following oral administration of 2-HOBA, systemic exposure to salicylic acid is dose-dependent.[4] However, even at the highest tested doses of 750 mg TID, the peak plasma concentrations of salicylic acid (approximately 12.8 ± 3.7 mg/L) remain well below the therapeutic range for anti-inflammatory effects (150–300 mg/L).[1][2] Studies have also confirmed that 2-HOBA does not interfere with cyclooxygenase function.[7][8] Another identified metabolite is the glycoside conjugate of 2-HOBA.[9]

Experimental Protocols

Single Ascending Dose Study
  • Study Design: A first-in-human, single-dose, dose-escalation study.[4]

  • Participants: Eighteen healthy human volunteers.[4]

  • Dosing: Single oral doses of 2-HOBA acetate at levels of 50, 100, 200, 330, 550, and 825 mg.[4][6]

  • Sample Collection: Blood samples were collected at baseline and at 0.25 (for doses ≤ 200 mg), 0.5, 1, 2, 4, 6 (for doses ≥ 330 mg), 8, and 24 hours post-dose.[6]

  • Analytical Method: Plasma concentrations of 2-HOBA were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Multiple Dose Study
  • Study Design: A randomized, double-blind, placebo-controlled study.[7]

  • Participants: Healthy volunteers.[7]

  • Dosing: Oral administration of 500 mg or 750 mg of 2-HOBA acetate, or placebo, every eight hours for 15 days.[7][8]

  • Special Assessments: Cerebrospinal fluid (CSF) penetration was assessed in a subset of participants, with 2-HOBA being detected in the CSF 90 minutes after dosing.[7][8] The study also investigated the effects of 2-HOBA on cyclooxygenase function.[7][8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 2-HOBA is the scavenging of reactive dicarbonyl electrophiles, particularly isolevuglandins (isoLGs), which are formed during lipid peroxidation.[10] This action prevents the formation of harmful adducts with proteins and DNA, thereby mitigating cellular damage and inflammation.[10][11]

G Oxidative_Stress Oxidative Stress & Inflammation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation IsoLGs Isolevuglandins (isoLGs) (Reactive Dicarbonyl Electrophiles) Lipid_Peroxidation->IsoLGs Protein_Adducts Protein & DNA Adducts IsoLGs->Protein_Adducts Neutralization Neutralization IsoLGs->Neutralization HOBA 2-HOBA HOBA->Neutralization Cellular_Damage Cellular Damage & Dysfunction Protein_Adducts->Cellular_Damage Disease_Progression Disease Progression (e.g., Atherosclerosis, Neurodegeneration) Cellular_Damage->Disease_Progression Reduced_Inflammation Reduced Inflammation & Cellular Protection Neutralization->Reduced_Inflammation AKT_GSK3B Modulation of AKT/GSK3β Signaling Reduced_Inflammation->AKT_GSK3B

Caption: Mechanism of action of 2-HOBA as a scavenger of isolevuglandins.

Preclinical studies suggest that by reducing the burden of reactive electrophiles, 2-HOBA can influence downstream signaling pathways. For instance, in mouse models of metabolic-associated steatohepatitis (MASH), 2-HOBA treatment was associated with enhanced AKT/GSK3β signaling.[12] Furthermore, studies in healthy humans have shown that 2-HOBA can modulate inflammatory biomarkers, leading to changes in cytokine and chemokine levels.[10][11]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of oral 2-HOBA.

G cluster_0 Pre-Dose cluster_1 Dosing cluster_2 Post-Dose cluster_3 Analysis Screening Subject Screening & Informed Consent Baseline Baseline Sample Collection (Blood) Screening->Baseline Dosing Oral Administration of 2-HOBA Acetate Baseline->Dosing PK_Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) Dosing->PK_Sampling Processing Plasma Separation (Centrifugation) PK_Sampling->Processing LCMS LC-MS/MS Analysis of 2-HOBA Concentration Processing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: General workflow for a clinical pharmacokinetic study of oral 2-HOBA.

Conclusion

Oral 2-HOBA is rapidly absorbed and exhibits a predictable pharmacokinetic profile in healthy human volunteers. The compound has a relatively short half-life, suggesting that multiple daily doses are required to maintain steady-state concentrations. The primary mechanism of action, scavenging of reactive dicarbonyl electrophiles, is well-supported by preclinical and clinical data. While the absolute oral bioavailability in humans is yet to be determined, the existing pharmacokinetic data, favorable safety profile, and evidence of target engagement support the continued investigation of 2-HOBA for various health applications. Future research should focus on establishing the absolute bioavailability, further elucidating its effects on signaling pathways in disease models, and conducting efficacy trials in patient populations.

References

The Role of 2-(Aminomethyl)phenol in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic and degenerative diseases. Consequently, the identification and characterization of potent antioxidant compounds is a cornerstone of modern therapeutic development. This technical guide provides an in-depth examination of 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, and its significant role in mitigating oxidative stress. While traditional antioxidants are often evaluated for their direct radical-scavenging capabilities, emerging evidence highlights this compound's primary mechanism as a highly selective and potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA). This guide will detail the mechanisms of action, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways involved in the protective effects of this compound.

Introduction to Oxidative Stress and the Imperative for Novel Antioxidants

Oxidative stress arises from the excessive production of ROS and reactive nitrogen species (RNS), which can inflict damage upon crucial biomolecules, including lipids, proteins, and nucleic acids. This molecular damage is implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes. The cellular defense against oxidative stress is multifaceted, involving a network of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) and non-enzymatic antioxidants.

Phenolic compounds are a well-established class of antioxidants, primarily recognized for their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] This action transforms the free radicals into more stable and less harmful molecules. The antioxidant capacity of phenolic compounds is influenced by the number and arrangement of their hydroxyl groups.[2][3] While this direct radical scavenging is a vital antioxidant mechanism, other protective pathways exist, including the chelation of transition metals and the modulation of cellular signaling pathways like the Nrf2-ARE pathway.[2][4]

This compound: A Targeted Approach to Mitigating Oxidative Damage

This compound (2-HOBA) is a phenolic compound that has garnered significant attention for its protective effects against oxidative stress-mediated damage.[5] Unlike many traditional antioxidants, the primary therapeutic benefit of this compound appears to stem from its exceptional reactivity towards electrophilic dicarbonyl species, which are highly damaging byproducts of lipid peroxidation.[6][7]

Mechanism of Action: Dicarbonyl Scavenging

The principal mechanism by which this compound mitigates oxidative stress is through the rapid and selective scavenging of reactive dicarbonyls, most notably isolevuglandins (IsoLGs) and malondialdehyde (MDA).[6][8] These dicarbonyls are formed during the peroxidation of polyunsaturated fatty acids and are highly reactive towards primary amines on proteins and DNA, forming stable adducts that impair molecular function and contribute to cellular dysfunction and inflammation.[6]

This compound reacts with these dicarbonyls at a rate significantly faster than endogenous molecules like lysine, thereby preventing the formation of harmful adducts.[7][9] This targeted scavenging action has been shown to have numerous beneficial downstream effects, including the reduction of inflammation, preservation of protein function, and prevention of apoptosis.[8][9]

The proposed mechanism for dicarbonyl scavenging by this compound is depicted below:

Dicarbonyl_Scavenging cluster_ROS Lipid Peroxidation cluster_Dicarbonyls Reactive Dicarbonyls cluster_Damage Cellular Damage PUFA Polyunsaturated Fatty Acids IsoLGs Isolevuglandins (IsoLGs) PUFA->IsoLGs MDA Malondialdehyde (MDA) PUFA->MDA ROS Reactive Oxygen Species ROS->PUFA Oxidation Adducts Harmful Adducts IsoLGs->Adducts Neutral_Adducts Neutralized Adducts IsoLGs->Neutral_Adducts MDA->Adducts MDA->Neutral_Adducts Proteins_DNA Proteins & DNA Proteins_DNA->Adducts Adduction Inflammation Inflammation & Cell Dysfunction Adducts->Inflammation TwoHOBA This compound (2-HOBA) TwoHOBA->Neutral_Adducts Trapping

Figure 1. Mechanism of dicarbonyl scavenging by this compound.
The Nrf2-ARE Pathway: A Potential Secondary Mechanism

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[2][10]

Many phenolic compounds are known activators of the Nrf2 pathway.[2] While direct evidence for this compound's activation of the Nrf2 pathway is currently lacking in the scientific literature, its phenolic structure makes this a plausible secondary mechanism for its antioxidant effects. Further research is warranted to investigate this potential mode of action.

The Nrf2-ARE signaling pathway is illustrated in the following diagram:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Stress Oxidative Stress (e.g., ROS, Electrophiles) Stress->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription

Figure 2. The Nrf2-ARE signaling pathway for cellular antioxidant response.

Quantitative Data on the Efficacy of this compound

The antioxidant and protective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Atherosclerosis

Parameter MeasuredModel SystemTreatmentDurationResultCitation
Aortic AtherosclerosisLdlr-/- mice on a Western diet1 g/L 2-HOBA in drinking water16 weeks~31% reduction in proximal aortic atherosclerosis[12]
MDA Adducts in AortaLdlr-/- mice on a Western diet1 g/L 2-HOBA in drinking water16 weeks59% decrease in MDA-lysyl adducts[8]
IsoLG Adducts in AortaLdlr-/- mice on a Western diet1 g/L 2-HOBA in drinking water16 weeks23% decrease in IsoLG-lysyl adducts[8]
MDA Adducts in LDLLdlr-/- mice on a Western diet1 g/L 2-HOBA in drinking water16 weeks57% reduction in MDA adduct content in isolated LDL[8]
MDA Adducts in HDLLdlr-/- mice on a Western diet1 g/L 2-HOBA in drinking water16 weeks57% reduction in MDA adduct content in isolated HDL[8]

Table 2: In Vitro Protective Effects of this compound

Parameter MeasuredCell TypeStressor2-HOBA ConcentrationResultCitation
ApoptosisHuman Aortic Endothelial Cells250 µM H2O2500 µMMarked decrease in the number of apoptotic cells[12]
ApoptosisMouse Primary Macrophages250 µM H2O2500 µMMarked decrease in the number of apoptotic cells[12]
Inflammatory Cytokine mRNA (IL-1β, IL-6, TNF-α)Mouse Primary MacrophagesOxidized LDLNot specifiedSignificant reduction in mRNA levels[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound on oxidative stress.

In Vivo Murine Model of Atherosclerosis
  • Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice, which are susceptible to developing atherosclerosis.

  • Diet: Mice are fed a high-fat "Western" diet to induce hypercholesterolemia and accelerate atherosclerotic plaque formation.

  • Treatment: this compound (2-HOBA) is administered in the drinking water at a concentration of 1 g/L. A control group receives plain drinking water, and often an isomer control group (e.g., 4-HOBA) is included to demonstrate specificity.

  • Duration: The treatment period is typically 16 weeks.

  • Endpoint Analysis:

    • Atherosclerotic Lesion Quantification: The aorta is dissected, stained (e.g., with Oil Red O), and the lesion area is quantified using imaging software.

    • Measurement of Dicarbonyl Adducts: Malondialdehyde (MDA) and isolevuglandin (IsoLG) adducts in plasma lipoproteins and aortic tissue are quantified using methods such as ELISA and liquid chromatography-mass spectrometry (LC/MS/MS).

Cellular Apoptosis Assay
  • Cell Culture: Human aortic endothelial cells or primary macrophages are cultured under standard conditions.

  • Induction of Oxidative Stress: Cells are treated with an oxidizing agent, such as hydrogen peroxide (H2O2), at a concentration known to induce apoptosis (e.g., 250 µM).

  • Treatment: Cells are co-incubated with the stressor and this compound (e.g., 500 µM) or a vehicle control.

  • Apoptosis Detection: Apoptosis is quantified using Annexin V and propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

Malondialdehyde (MDA) Assay (TBARS Method)

This assay is a common method for measuring lipid peroxidation.

  • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

  • Procedure:

    • The sample (e.g., plasma, tissue homogenate) is mixed with an acidic solution and a TBA reagent.

    • The mixture is heated (e.g., at 95-100°C) for a specified time (e.g., 60 minutes) to facilitate the reaction.

    • After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.

    • The MDA concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.

General Protocol for DPPH Radical Scavenging Assay

While specific data for this compound is not widely available for this assay, it is a standard method for evaluating the direct radical scavenging activity of phenolic compounds.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured as a decrease in absorbance.

  • Procedure:

    • A solution of the test compound (e.g., this compound) at various concentrations is prepared in a suitable solvent (e.g., methanol).

    • A fixed volume of a DPPH solution in the same solvent is added to the test compound solutions.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm.

    • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

The general workflow for these antioxidant assays can be visualized as follows:

Experimental_Workflow cluster_invivo In Vivo Model (Atherosclerosis) cluster_invitro In Vitro Models cluster_biochemical Biochemical Assays animal_model Ldlr-/- Mice diet Western Diet animal_model->diet treatment_iv 2-HOBA in Drinking Water diet->treatment_iv analysis_iv Aortic Lesion & Adduct Analysis treatment_iv->analysis_iv cell_culture Cell Culture (e.g., Endothelial Cells) stressor Induce Oxidative Stress (e.g., H2O2) cell_culture->stressor treatment_ic Treat with 2-HOBA stressor->treatment_ic analysis_ic Apoptosis Assay (Flow Cytometry) treatment_ic->analysis_ic sample_prep Sample Preparation (Plasma, Tissue Homogenate) assay Perform Assay (e.g., MDA, DPPH) sample_prep->assay measurement Spectrophotometric Measurement assay->measurement data_analysis Data Analysis (e.g., IC50 Calculation) measurement->data_analysis

References

The Preservation of HDL Cholesterol Efflux Function by 2-HOBA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport, a process vital for preventing the development of atherosclerosis. However, under conditions of oxidative stress, such as in hypercholesterolemia, HDL can become dysfunctional. A key mechanism of this dysfunction is the modification of its primary protein component, apolipoprotein A-I (apoA-I), by reactive dicarbonyl species. This guide provides an in-depth technical overview of how 2-hydroxybenzylamine (2-HOBA), a novel scavenger of reactive dicarbonyls, preserves the critical function of HDL in mediating cholesterol efflux from macrophages. We will delve into the underlying molecular mechanisms, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the key pathways and workflows.

Introduction: The Challenge of Dysfunctional HDL

The anti-atherogenic properties of HDL are largely attributed to its ability to accept cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, and transport it back to the liver for excretion.[1][2] This process, known as reverse cholesterol transport (RCT), is initiated by the efflux of cholesterol from cells to HDL particles. The ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 are key players in this process, facilitating the transfer of cholesterol and phospholipids to lipid-poor apoA-I and mature HDL particles, respectively.[3][4][5]

In pathological states characterized by increased oxidative stress, such as familial hypercholesterolemia (FH), the function of HDL becomes impaired.[6][7] Lipid peroxidation, a hallmark of oxidative stress, generates highly reactive dicarbonyl species, most notably malondialdehyde (MDA) and isolevuglandins (IsoLGs).[8][9] These electrophilic molecules readily form adducts with nucleophilic residues on proteins, leading to structural and functional alterations. ApoA-I is a prime target for modification by MDA and IsoLGs, resulting in dysfunctional HDL that is less efficient at promoting cholesterol efflux.[6][10] This loss of function contributes to the accumulation of cholesterol in macrophages, the formation of foam cells, and the progression of atherosclerosis.[6][11]

Mechanism of Action of 2-HOBA

2-Hydroxybenzylamine (2-HOBA) is a small molecule that acts as a potent scavenger of reactive dicarbonyls.[7][9] Its mechanism of action in preserving HDL function is direct and targeted:

  • Dicarbonyl Scavenging: 2-HOBA rapidly and selectively reacts with reactive dicarbonyls like MDA and IsoLGs, forming stable, inert adducts.[9][12] This prevents these damaging molecules from reacting with and modifying apoA-I and other components of HDL.[6][11]

  • Preservation of ApoA-I Integrity: By preventing the formation of MDA and IsoLG adducts on apoA-I, 2-HOBA maintains the structural and functional integrity of the protein.[6][10] This is crucial for HDL's ability to interact with ABC transporters and accept cholesterol from macrophages.

  • Restoration of Cholesterol Efflux Capacity: Consequently, HDL from subjects treated with 2-HOBA retains its capacity to mediate cholesterol efflux, thereby mitigating the pro-atherogenic consequences of HDL dysfunction.[6][7][10]

The following diagram illustrates the core mechanism of 2-HOBA in preserving HDL function.

G cluster_2 2-HOBA Intervention OxidativeStress Increased Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ReactiveDicarbonyls Reactive Dicarbonyls (MDA, IsoLGs) LipidPeroxidation->ReactiveDicarbonyls ModifiedHDL Modified/Dysfunctional HDL ReactiveDicarbonyls->ModifiedHDL InertAdducts Inert Adducts ReactiveDicarbonyls->InertAdducts HDL Functional HDL (with ApoA-I) HDL->ModifiedHDL Modification by Reactive Dicarbonyls ImpairedEfflux Impaired Cholesterol Efflux ModifiedHDL->ImpairedEfflux Atherosclerosis Atherosclerosis Progression ImpairedEfflux->Atherosclerosis ImpairedEfflux->Atherosclerosis HOBA 2-HOBA HOBA->InertAdducts

Caption: Mechanism of 2-HOBA in preventing HDL dysfunction.

Quantitative Data from Preclinical Studies

Preclinical studies in mouse models of hypercholesterolemia have provided significant quantitative evidence for the efficacy of 2-HOBA in preserving HDL function and mitigating atherosclerosis.

Parameter MeasuredAnimal ModelTreatment GroupControl GroupPercentage Change with 2-HOBAReference
Atherosclerosis
Proximal Aortic AtherosclerosisLdlr-/- mice2-HOBAVehicle↓ 31%[9]
En Face Aortic AtherosclerosisLdlr-/- mice2-HOBAVehicle↓ 60%[9]
HDL Modification and Function
MDA Adducts on HDLLdlr-/- mice2-HOBAVehicle↓ 57%[6]
HDL Cholesterol Efflux CapacityLdlr-/- miceHDL from 2-HOBA treatedHDL from Vehicle treated↑ 2.2-fold[6]
HDL Cholesterol Efflux CapacityMouse Model of Hypercholesterolemia2-HOBA-↑ 37.5%[10]
HDL-Associated Enzyme Activity
Paraoxonase 1 (PON1) ActivityMouse Model of Hypercholesterolemia2-HOBA-↑ 18.5%[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of 2-HOBA on HDL function.

Macrophage Cholesterol Efflux Assay

This assay measures the ability of HDL to accept cholesterol from macrophages.

Objective: To quantify the capacity of HDL isolated from control and 2-HOBA-treated subjects to promote cholesterol efflux from cultured macrophages.

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7, or bone marrow-derived macrophages)

  • [³H]-cholesterol

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Bovine Serum Albumin (BSA)

  • Apolipoprotein B (apoB)-depleted serum (as a source of HDL) or isolated HDL

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate macrophages in 12-well plates and allow them to adhere and proliferate.[13][14]

  • Cholesterol Labeling: Label the cellular cholesterol pools by incubating the macrophages with [³H]-cholesterol in complete medium for 24-48 hours.[13][15]

  • Equilibration: Wash the cells and incubate them in serum-free medium containing a suitable ACAT inhibitor for 18-24 hours to allow for the equilibration of the radiolabeled cholesterol among intracellular pools.[14][15]

  • Efflux: Replace the equilibration medium with serum-free medium containing the HDL fraction (e.g., apoB-depleted serum or isolated HDL from control and 2-HOBA treated groups) at various concentrations. Include a control with serum-free medium alone to measure background efflux. Incubate for 4-6 hours.[13][14]

  • Sample Collection:

    • Collect the medium from each well and centrifuge to pellet any detached cells.

    • Wash the cells in the wells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification:

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Percent cholesterol efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100.

    • The specific efflux is calculated by subtracting the background efflux (efflux in the absence of an acceptor).

The following diagram outlines the workflow for the cholesterol efflux assay.

G start Start plate Plate Macrophages start->plate label Label with [3H]-Cholesterol (24-48h) plate->label equilibrate Equilibrate in Serum-Free Medium (18-24h) label->equilibrate efflux Incubate with HDL Acceptors (Control vs. 2-HOBA HDL) (4-6h) equilibrate->efflux collect_media Collect and Centrifuge Media efflux->collect_media lyse_cells Lyse Cells efflux->lyse_cells count_media Count Radioactivity in Media collect_media->count_media count_lysate Count Radioactivity in Lysate lyse_cells->count_lysate calculate Calculate % Efflux count_media->calculate count_lysate->calculate end End calculate->end

Caption: Workflow of a macrophage cholesterol efflux assay.

Measurement of MDA-HDL Adducts by ELISA

This immunoassay quantifies the level of malondialdehyde (MDA) modifications on HDL particles.

Objective: To determine the extent of MDA adduct formation on HDL isolated from control and 2-HOBA-treated subjects.

Materials:

  • Isolated HDL samples

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against MDA-protein adducts

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of an ELISA plate with isolated HDL samples diluted in coating buffer and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate and add the primary antibody specific for MDA-protein adducts. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add the substrate solution. Allow the color to develop.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Analysis: The absorbance is proportional to the amount of MDA-HDL adducts in the sample. A standard curve can be generated using known amounts of MDA-modified protein.

Measurement of Myeloperoxidase (MPO) Activity

This assay measures the activity of myeloperoxidase, an enzyme that contributes to the generation of reactive species that can damage HDL.

Objective: To assess the activity of MPO in biological samples.

Materials:

  • Tissue homogenates or plasma samples

  • Assay buffer (e.g., phosphate buffer)

  • Hydrogen peroxide (H₂O₂)

  • Peroxidase substrate (e.g., o-dianisidine dihydrochloride, TMB, or a fluorogenic substrate like ADHP)[16][17][18]

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Prepare tissue homogenates in a buffer containing a detergent to extract MPO.[17][18]

  • Assay Reaction: In a microplate well, combine the sample, assay buffer, and the peroxidase substrate.

  • Initiation: Initiate the reaction by adding H₂O₂.

  • Measurement: Immediately measure the change in absorbance or fluorescence over time in a kinetic mode.

  • Calculation: The rate of change in signal is proportional to the MPO activity in the sample. The activity is typically expressed as units per milligram of protein.

Signaling Pathways and Logical Relationships

The interplay between oxidative stress, HDL modification, and the protective effect of 2-HOBA involves a series of molecular events. The following diagram illustrates the signaling cascade leading to dysfunctional HDL and how 2-HOBA intervenes.

G cluster_pathway Pathological Cascade cluster_cellular Cellular Process cluster_intervention Therapeutic Intervention MPO Myeloperoxidase (MPO) ROS Reactive Oxygen Species (ROS) MPO->ROS Generates LipidPerox Lipid Peroxidation ROS->LipidPerox Initiates Dicarbonyls Reactive Dicarbonyls (MDA, IsoLGs) LipidPerox->Dicarbonyls ModifiedApoA1 Modified ApoA-I Dicarbonyls->ModifiedApoA1 Modifies InertAdducts Inert Adducts Dicarbonyls->InertAdducts Scavenged by ApoA1 Apolipoprotein A-I (ApoA-I) DysfunctionalHDL Dysfunctional HDL ModifiedApoA1->DysfunctionalHDL CholEfflux Cholesterol Efflux DysfunctionalHDL->CholEfflux Inhibits ABCA1_G1 ABCA1 / ABCG1 Transporters ABCA1_G1->CholEfflux Mediates FoamCell Foam Cell Formation CholEfflux->FoamCell Prevents HOBA 2-HOBA HOBA->InertAdducts

Caption: Signaling pathway of HDL dysfunction and 2-HOBA's intervention.

Conclusion and Future Directions

The evidence strongly indicates that 2-HOBA preserves HDL cholesterol efflux function by scavenging reactive dicarbonyl species that would otherwise lead to the detrimental modification of apoA-I. This mechanism holds significant therapeutic potential for the treatment of atherosclerotic cardiovascular disease, particularly in conditions of high oxidative stress.

Ongoing research, including a Phase 2 clinical trial (NCT04941599), is evaluating the efficacy of 2-HOBA in reducing HDL modification and improving its function in patients with familial hypercholesterolemia.[19][20] The outcomes of these studies will be critical in translating the promising preclinical findings into a novel therapeutic strategy for cardiovascular disease. Future research should also explore the broader effects of 2-HOBA on other aspects of HDL function, such as its anti-inflammatory and antioxidant properties, and its potential in other diseases characterized by increased dicarbonyl stress.

References

Methodological & Application

Application Notes and Protocols for 2-Hydroxybenzylamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Hydroxybenzylamine (2-HOBA) in a variety of cell culture experiments. This document outlines the mechanism of action, preparation, and application of 2-HOBA, along with detailed protocols for key experimental assays.

Introduction to 2-Hydroxybenzylamine (2-HOBA)

2-Hydroxybenzylamine, also known as salicylamine, is a naturally occurring compound found in buckwheat.[1] Its primary mechanism of action is as a potent scavenger of reactive carbonyl species, particularly dicarbonyl electrophiles like isolevuglandins (IsoLGs).[2][3] These reactive species are byproducts of lipid peroxidation and are involved in oxidative stress and inflammation, processes implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular conditions.[4][5] By trapping these harmful electrophiles, 2-HOBA protects cells from damage to proteins, lipids, and DNA.[3][4]

Data Presentation: Quantitative Data Summary

The following table summarizes the available quantitative data for 2-Hydroxybenzylamine and related compounds in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.

Cell LineCancer TypeCompoundIC50 (µM)Assay Duration (h)Reference
MCF-7 Breast Adenocarcinoma2'-Hydroxychalcone37.74 ± 1.4224[6]
PNAP-6h4.848[7]
A549 Lung Carcinoma2,2′,4′-trihydroxychalcone33.46 ± 4.1148[1]
Compound 1011.67 ± 2.49 (µg/mL)24[8]
HepG2 Hepatocellular CarcinomaCompound 110-50Not Specified[1]
Vanadium Complex79 (µg/mL)48[9]
HCT116 Colon CarcinomaCompound 20.34Not Specified[1]
PNAP-615.2048[10]
PC-3 Prostate CarcinomaCompound 110-50Not Specified[1]
(−)-gossypol4.74 (µg/mL)72[11]

Note: The IC50 values for "Compound 1" and "Compound 2" are for regioisomers of an oleoyl hybrid of a natural antioxidant related to 2-HOBA.[1] PNAP-6 and PNAP-6h are 2-phenylnaphthalene derivatives.[7][10] 2'-Hydroxychalcone and 2,2′,4′-trihydroxychalcone are structurally related compounds.[1][6] The Vanadium complex and (−)-gossypol are other compounds tested on these cell lines.[9][11] The IC50 for Compound 10 is provided in µg/mL.[8]

Experimental Protocols

Preparation of 2-Hydroxybenzylamine Stock and Working Solutions

Materials:

  • 2-Hydroxybenzylamine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and serological pipettes

Protocol for 100 mM DMSO Stock Solution:

  • Weigh out 12.315 mg of 2-Hydroxybenzylamine powder.

  • Dissolve the powder in 1 mL of sterile DMSO to make a 100 mM stock solution.

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions:

  • Thaw an aliquot of the 100 mM 2-HOBA stock solution at room temperature.

  • Dilute the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock solution to 10 mL of culture medium.

  • Mix the working solution thoroughly before adding it to your cell cultures.

Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same concentration of DMSO as the highest 2-HOBA concentration) in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 2-HOBA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • 2-HOBA working solutions

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of 2-HOBA (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with 2-HOBA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • 2-HOBA working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of 2-HOBA and a vehicle control for the chosen duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the cells by flow cytometry within 1 hour.

Cytokine Profiling (ELISA)

This protocol provides a general method for measuring the levels of secreted cytokines in the supernatant of macrophage cultures treated with 2-HOBA using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • 24-well cell culture plates

  • 2-HOBA working solutions

  • Lipopolysaccharide (LPS) for stimulation (optional)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Protocol:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 2-HOBA for 1-2 hours.

  • If desired, stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

  • Collect the culture supernatants and centrifuge to remove any cells or debris.[14]

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions.[13][15]

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of Nrf2 Pathway Activation

This protocol describes how to assess the activation of the Nrf2 signaling pathway in response to 2-HOBA treatment by measuring the nuclear translocation of Nrf2.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • 2-HOBA working solutions

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with 2-HOBA as described in previous protocols.

  • Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.[16]

  • Determine the protein concentration of each fraction using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To confirm the purity of the fractions and for loading control, probe separate blots with anti-Lamin B (nuclear marker) and anti-β-actin (cytoplasmic marker).[12] An increase in the Nrf2 signal in the nuclear fraction indicates pathway activation.

Mandatory Visualizations

Experimental_Workflow_for_2HOBA_Cell_Culture_Assays Experimental Workflow for 2-HOBA Cell Culture Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_HOBA Prepare 2-HOBA Stock Solution (DMSO) treat_cells Treat Cells with 2-HOBA Working Solutions prep_HOBA->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis cytokine Cytokine Profiling (ELISA) treat_cells->cytokine western Western Blot (Nrf2, etc.) treat_cells->western analyze_data Analyze and Interpret Results viability->analyze_data apoptosis->analyze_data cytokine->analyze_data western->analyze_data

Caption: Workflow for 2-HOBA cell culture experiments.

Nrf2_Signaling_Pathway_Modulation_by_2HOBA Proposed Nrf2 Signaling Pathway Modulation by 2-HOBA cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (e.g., Reactive Carbonyls) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Cysteines HOBA 2-Hydroxybenzylamine (2-HOBA) HOBA->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Cul3->Nrf2 Ub Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Nrf2 pathway modulation by 2-HOBA.

Inflammatory_Signaling_Suppression_by_2HOBA Proposed Inflammatory Signaling Suppression by 2-HOBA cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Oxidative Stress) ROS Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS HOBA 2-Hydroxybenzylamine (2-HOBA) HOBA->ROS Scavenges IKK IKK Complex ROS->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IKK Degradation NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocation DNA DNA Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) DNA->Proinflammatory_Genes Induces Transcription

Caption: Inflammatory signaling suppression by 2-HOBA.

References

Application Notes and Protocols: Investigating Inflammation and Cardiovascular Disease with Aminomethylated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically investigating the compound 2-(Aminomethyl)phenol in the context of inflammation and cardiovascular disease is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related aminomethylated phenol derivatives and other phenolic compounds that have demonstrated potential in these research areas. These protocols provide a foundational framework for researchers interested in exploring the therapeutic potential of novel phenolic compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key pathological driver of cardiovascular diseases (CVD), including atherosclerosis. Phenolic compounds, a diverse group of phytochemicals, have garnered significant attention for their antioxidant and anti-inflammatory properties, making them promising candidates for cardiovascular therapeutics. Aminomethylation of phenolic compounds is a chemical modification that can enhance their biological activity. This document outlines potential applications and experimental protocols for studying aminomethylated phenolic derivatives in the context of inflammation and CVD.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the anti-inflammatory and cardioprotective effects of novel chemical entities.

Data Presentation: Anti-inflammatory and Antioxidant Activities

The following tables summarize quantitative data from studies on various phenolic derivatives, illustrating their potential efficacy.

Table 1: In Vitro Anti-inflammatory Activity of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its Aminomethyl Derivatives

CompoundAminomethyl MoietyIC50 (µg/mL) - Protein Denaturation Inhibition
Parent Compound-> 100
Derivative 2aDimethylaminomethyl1.83
Derivative 2bPiperidinomethyl3.55
Derivative 2cDiethylaminomethyl1.92
Derivative 2dMorpholinomethyl4.81
Derivative 2ePyrrolidinomethyl1.95
Diclofenac Sodium(Standard)2.15

Data adapted from a study on synthesized 1,5-diarylpyrazole aminomethyl derivatives, which demonstrated that aminomethylation significantly enhanced anti-inflammatory activity.[1][2]

Table 2: In Vitro Antioxidant Activity of a 2-Methoxy Phenol Derivative (T2)

AssayIC50 (µg/mL)
DPPH Radical Scavenging27.97
Nitric Oxide (NO) Radical Scavenging34.36
Hydroxyl (OH) Radical Scavenging34.83
Iron Chelation24.32

This data highlights the multi-faceted antioxidant potential of a specific 2-methoxy phenol derivative, which is crucial for mitigating oxidative stress in cardiovascular disease.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[3][4][5][6]

Materials:

  • Test compounds (e.g., aminomethylated phenols)

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac Sodium (as a standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

  • Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent.

  • The reaction mixture will consist of 0.2 mL of the albumin solution, 2.8 mL of PBS (pH 6.4), and 2.0 mL of various concentrations of the test compound or standard.

  • A control group is prepared by replacing the test compound with the solvent.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[7][8][9][10][11]

Materials:

  • Test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (as a standard)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound or standard.

  • A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[12][13][14][15][16]

Materials:

  • Wistar rats

  • Test compounds

  • Carrageenan (1% in saline)

  • Indomethacin (as a standard)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups: control, standard (indomethacin), and test compound groups (at various doses).

  • Administer the test compounds or indomethacin orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point: % Inhibition = [(Change in Paw Volume of Control - Change in Paw Volume of Test) / Change in Paw Volume of Control] x 100

Protocol 4: Ex Vivo Vasorelaxant Effect on Isolated Aortic Rings

This protocol assesses the vasodilatory properties of a compound, which is relevant for cardiovascular applications.[17][18][19][20]

Materials:

  • Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or Potassium Chloride (KCl) to induce contraction

  • Test compounds

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.

  • Clean the aorta of adhering fat and connective tissue and cut it into rings (2-3 mm).

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

  • Induce a stable contraction with PE (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation response.

  • The vasorelaxant effect is expressed as a percentage of the contraction induced by PE or KCl.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory and cardioprotective effects of phenolic compounds are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Transcription Phenol Aminomethylated Phenol Phenol->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway Stress Oxidative Stress, Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 & JNK MAPKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_JNK->Transcription_Factors Activation Cellular_Response Inflammation, Apoptosis, Hypertrophy Transcription_Factors->Cellular_Response Gene Expression Phenol Aminomethylated Phenol Phenol->MAPKKK Inhibition

Caption: MAPK Signaling in Cardiovascular Disease.

Experimental Workflow

Experimental_Workflow start Start: Synthesize/Obtain Aminomethylated Phenol in_vitro_anti_inflammatory In Vitro Anti-inflammatory (Protein Denaturation) start->in_vitro_anti_inflammatory in_vitro_antioxidant In Vitro Antioxidant (DPPH, NO Scavenging) start->in_vitro_antioxidant in_vivo_anti_inflammatory In Vivo Anti-inflammatory (Carrageenan Paw Edema) in_vitro_anti_inflammatory->in_vivo_anti_inflammatory ex_vivo_cardio Ex Vivo Cardiovascular (Vasorelaxation Assay) in_vitro_antioxidant->ex_vivo_cardio mechanism Mechanism of Action (Western Blot for NF-κB, MAPK; Molecular Docking for COX-2) in_vivo_anti_inflammatory->mechanism ex_vivo_cardio->mechanism end End: Lead Compound Identification mechanism->end

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: 2-HOBA as a Therapeutic Agent in Metabolic-Associated Steatohepatitis (MASH) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is a progressive form of metabolic-associated steatotic liver disease (MASLD) characterized by hepatic steatosis, inflammation, and varying degrees of fibrosis. Left untreated, MASH can lead to cirrhosis, hepatocellular carcinoma, and liver failure. The pathogenesis of MASH is multifactorial, with oxidative stress playing a crucial role. Lipid peroxidation byproducts, such as reactive dicarbonyl species, contribute to cellular damage, inflammation, and fibrosis.

2-hydroxybenzylamine (2-HOBA) is a potent scavenger of reactive dicarbonyls, such as isolevuglandins (IsoLGs). By neutralizing these toxic electrophiles, 2-HOBA has emerged as a promising therapeutic agent for MASH. Preclinical studies in various mouse models of MASH have demonstrated the efficacy of 2-HOBA in attenuating liver injury, reducing steatosis and inflammation, and mitigating fibrosis. These application notes provide a summary of the key findings and detailed protocols for evaluating the therapeutic potential of 2-HOBA in preclinical MASH models.

Mechanism of Action of 2-HOBA

2-HOBA acts as a scavenger of reactive dicarbonyl species, which are byproducts of lipid peroxidation that are elevated in the MASH liver. These dicarbonyls can form adducts with proteins, lipids, and DNA, leading to cellular dysfunction, oxidative stress, and inflammation. 2-HOBA rapidly reacts with and neutralizes these dicarbonyls, thereby preventing their damaging effects. One of the key signaling pathways implicated in the beneficial effects of 2-HOBA in MASH is the AKT/GSK3β pathway, which is involved in cell survival and metabolism.

Mechanism of Action of 2-HOBA in MASH ROS Reactive Oxygen Species (ROS) & Lipid Peroxidation Dicarbonyls Reactive Dicarbonyls (e.g., IsoLGs) ROS->Dicarbonyls Cellular_Damage Cellular Damage (Protein & DNA Adducts) Dicarbonyls->Cellular_Damage Neutralization Neutralization of Dicarbonyls Dicarbonyls->Neutralization Inflammation Inflammation Cellular_Damage->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Two_HOBA 2-HOBA Two_HOBA->Neutralization Scavenges AKT_GSK3b AKT/GSK3β Pathway Two_HOBA->AKT_GSK3b Modulates Neutralization->Cellular_Damage Prevents Cell_Survival Improved Cell Survival & Metabolism AKT_GSK3b->Cell_Survival

Caption: Mechanism of 2-HOBA in MASH.

Data Presentation: Efficacy of 2-HOBA in Preclinical MASH Models

The therapeutic effects of 2-HOBA have been evaluated in two well-established mouse models of MASH: the Diet-Induced Animal Model of Nonalcoholic Fatty Liver Disease (DIAMOND) and the STAM™ model. The following tables summarize the key quantitative data from these studies.

Table 1: Effects of 2-HOBA in the DIAMOND Mouse Model
ParameterControl Group2-HOBA Treated GroupPercentage Changep-valueCitation
Fibrosis Score --Significantly lowerp = 0.012[1]
Serum AST (U/L) --Reduced by over 40%p = 0.03[1]
Serum ALT (U/L) --Reduced by over 40%p = 0.012[1]

Data presented as reported in the source literature. Absolute values for control groups were not consistently provided.

Table 2: Effects of 2-HOBA in the STAM™ Mouse Model
ParameterControl Group2-HOBA Treated GroupPercentage Changep-valueCitation
NAFLD Activity Score (NAS) 4.23.0-28.6%p = 0.03[1]
Steatosis Score 1.20.7-41.7%p = 0.05[1]
Inflammation Score 1.10.3-72.7%p = 0.01[1]
Serum F2-isoprostanes --Reduced by 30%p = 0.05[1]
Liver to Body Weight Ratio --Reduced by 11%p = 0.04[1]

Data presented as reported in the source literature. Absolute values for some control group parameters were not consistently provided.

Experimental Protocols

This section provides detailed protocols for inducing MASH in mouse models and for the subsequent evaluation of 2-HOBA's therapeutic efficacy.

Protocol 1: Induction of MASH in Mouse Models

Two common models for inducing MASH are the DIAMOND and STAM models.

This model recapitulates the key metabolic features of human MASH.

Materials:

  • C57BL/6J mice (male, 8-12 weeks old)

  • High-Fat/High-Carbohydrate Diet (Western Diet): e.g., Harlan Teklad TD.88137 (42% kcal from fat, 0.2% cholesterol) or Research Diets D12079B (40% kcal from fat, high sucrose).

  • Drinking water supplemented with high fructose and glucose (e.g., 23.1 g/L fructose and 18.9 g/L glucose).

  • Animal caging and husbandry supplies.

Procedure:

  • Acclimatize mice for at least one week to the animal facility conditions.

  • Provide ad libitum access to the Western Diet and sugar-sweetened drinking water.

  • Monitor body weight and food/water intake weekly.

  • Continue the diet for a period of 16-24 weeks to induce steatohepatitis and fibrosis. The duration can be adjusted based on the desired severity of the MASH phenotype.

This model exhibits a rapid and consistent progression to MASH and hepatocellular carcinoma.

Materials:

  • Pregnant C57BL/6J mice

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • High-Fat Diet (HFD): e.g., HFD32 (CLEA Japan)

  • Animal caging and husbandry supplies.

Procedure:

  • Within 48 hours of birth, administer a single subcutaneous injection of STZ (200 µg in citrate buffer) to male pups.

  • At 4 weeks of age, wean the mice and switch them to an ad libitum HFD.

  • Monitor body weight and food/water intake weekly.

  • MASH with fibrosis typically develops by 8-12 weeks of age.

Experimental Workflow for MASH Model Induction cluster_diamond DIAMOND Model cluster_stam STAM Model Mice_D C57BL/6J Mice Diet_D Western Diet + Sugar Water Mice_D->Diet_D Induction_D 16-24 Weeks Diet_D->Induction_D MASH_D MASH Phenotype Induction_D->MASH_D Pups_S C57BL/6J Pups STZ_S STZ Injection (2 days old) Pups_S->STZ_S HFD_S High-Fat Diet (from 4 weeks) STZ_S->HFD_S Induction_S 4-8 Weeks on HFD HFD_S->Induction_S MASH_S MASH Phenotype Induction_S->MASH_S

Caption: MASH model induction workflows.

Protocol 2: In Vivo Administration of 2-HOBA

Materials:

  • 2-Hydroxybenzylamine (2-HOBA)

  • Drinking water

  • Water bottles for mice

Procedure:

  • Prepare a stock solution of 2-HOBA in drinking water at a concentration of 1 g/L.

  • Provide the 2-HOBA-containing water ad libitum to the treatment group of mice. The control group should receive regular drinking water.

  • The administration of 2-HOBA can be initiated either before the induction of MASH (prophylactic) or after the establishment of MASH (therapeutic). For a therapeutic study, treatment can begin, for example, at 12 weeks of age in the DIAMOND model or 6 weeks of age in the STAM model.

  • Continue the treatment for the desired duration of the study (e.g., 6-12 weeks).

  • Monitor water intake to estimate the daily dose of 2-HOBA consumed by each mouse.

Protocol 3: Histological Analysis of Liver Tissue
  • At the end of the study, euthanize the mice and immediately excise the livers.

  • Wash the livers with ice-cold phosphate-buffered saline (PBS).

  • For histology, fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.

  • After fixation, dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the liver sections.

  • Stain with hematoxylin and eosin using a standard protocol.

  • Dehydrate, clear, and mount the stained sections.

  • Examine the slides under a light microscope and score for steatosis, lobular inflammation, and hepatocyte ballooning according to the criteria in Table 3. The sum of these scores constitutes the NAFLD Activity Score (NAS).

Table 3: NAFLD Activity Score (NAS) Criteria for Rodents

FeatureScoreCriteria
Steatosis 0<5% of hepatocytes affected
15-33% of hepatocytes affected
2>33-66% of hepatocytes affected
3>66% of hepatocytes affected
Lobular Inflammation 0No inflammatory foci
1<2 foci per 200x field
22-4 foci per 200x field
3>4 foci per 200x field
Hepatocyte Ballooning 0None
1Few ballooned cells
2Many cells/prominent ballooning
  • Deparaffinize and rehydrate the liver sections.

  • Stain with a Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

  • Rinse with two changes of acidified water (0.5% acetic acid).

  • Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.

  • Visualize the stained sections under a polarized light microscope. Collagen fibers will appear bright red or yellow against a dark background.

  • Quantify the fibrotic area using image analysis software (e.g., ImageJ). Express the results as the percentage of the total liver area that is positively stained.

Protocol 4: Biochemical Assays
  • Collect blood from the mice via cardiac puncture at the time of sacrifice.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits according to the manufacturer's instructions.

  • Homogenize a weighed portion of the frozen liver tissue in a suitable lysis buffer.

  • Extract the lipids from the homogenate using a chloroform:methanol (2:1) solution.

  • Dry the lipid extract and resuspend it in a suitable solvent.

  • Measure the triglyceride concentration using a commercial colorimetric or fluorometric assay kit.

  • Normalize the triglyceride content to the weight of the liver tissue used.

Protocol 5: Western Blot Analysis of AKT/GSK3β Signaling

Materials:

  • Liver tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution)

    • Rabbit anti-Akt (e.g., Cell Signaling Technology #4691, 1:1000 dilution)

    • Rabbit anti-phospho-GSK3β (Ser9) (e.g., Cell Signaling Technology #9323, 1:1000 dilution)

    • Rabbit anti-GSK3β (e.g., Cell Signaling Technology #12456, 1:1000 dilution)

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from liver tissue using RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Workflow for Evaluating 2-HOBA Efficacy MASH_Induction Induce MASH in Mice (DIAMOND or STAM) Treatment Administer 2-HOBA (1 g/L in drinking water) MASH_Induction->Treatment Sacrifice Sacrifice and Sample Collection Treatment->Sacrifice Histology Histological Analysis (H&E, Picrosirius Red) Sacrifice->Histology Biochemistry Biochemical Assays (ALT, AST, Triglycerides) Sacrifice->Biochemistry Western_Blot Western Blot Analysis (AKT/GSK3β Pathway) Sacrifice->Western_Blot Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for 2-HOBA efficacy evaluation.

Conclusion

2-HOBA represents a promising therapeutic strategy for MASH by targeting a key pathological driver: reactive dicarbonyl species. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy of 2-HOBA and other dicarbonyl scavengers in preclinical models of MASH. The use of standardized models and analytical methods will facilitate the generation of robust and reproducible data, ultimately advancing the development of novel therapies for this prevalent and progressive liver disease.

References

Application Notes and Protocols for the Quantification of 2-Hydroxybenzylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 2-Hydroxybenzylamine (2-HOBA) in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be a comprehensive resource for researchers in drug development and related fields.

Introduction

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl species.[1][2] These reactive species are implicated in a variety of disease states associated with oxidative stress and inflammation. As a result, there is a growing interest in the pharmacokinetic and pharmacodynamic properties of 2-HOBA. Accurate and reliable quantification of 2-HOBA in biological samples is crucial for these studies. This document outlines two common analytical methods for this purpose: HPLC-UV and LC-MS/MS.

Mechanism of Action: Dicarbonyl Scavenging

2-HOBA exerts its protective effects by reacting with and neutralizing harmful reactive dicarbonyl electrophiles (DEs), such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1][3] These DEs are products of lipid peroxidation and can cause cellular damage by forming adducts with proteins, lipids, and DNA. By scavenging these DEs, 2-HOBA prevents the formation of these harmful adducts.

2_HOBA_Mechanism_of_Action cluster_0 Oxidative Stress cluster_1 Cellular Damage Lipid Peroxidation Lipid Peroxidation Reactive Dicarbonyl Electrophiles (DEs) Reactive Dicarbonyl Electrophiles (DEs) Lipid Peroxidation->Reactive Dicarbonyl Electrophiles (DEs) Protein Adducts Protein Adducts Lipid Adducts Lipid Adducts DNA Adducts DNA Adducts Reactive Dicarbonyl Electrophiles (DEs)->Protein Adducts Reactive Dicarbonyl Electrophiles (DEs)->Lipid Adducts Reactive Dicarbonyl Electrophiles (DEs)->DNA Adducts Neutralized DEs Neutralized DEs Reactive Dicarbonyl Electrophiles (DEs)->Neutralized DEs Reaction with 2-HOBA 2-HOBA 2-HOBA 2-HOBA->Neutralized DEs

Figure 1. Dicarbonyl scavenging mechanism of 2-HOBA.

Method 1: HPLC with UV Detection

This method is suitable for the quantification of 2-HOBA in simpler matrices or when higher concentrations are expected. As no specific HPLC-UV method for 2-HOBA was found in the reviewed literature, the following is a representative protocol based on the physicochemical properties of 2-HOBA and general chromatographic principles.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

This is a common and effective method for removing proteins from biological samples, which can interfere with the analysis.

Protein_Precipitation_Workflow start Start sample 1. Aliquot 100 µL of biological sample (e.g., plasma) start->sample add_is 2. Add internal standard solution sample->add_is add_solvent 3. Add 300 µL of cold acetonitrile add_is->add_solvent vortex 4. Vortex for 1 minute add_solvent->vortex centrifuge 5. Centrifuge at 10,000 x g for 10 minutes vortex->centrifuge supernatant 6. Collect the supernatant centrifuge->supernatant inject 7. Inject into HPLC system supernatant->inject end End inject->end

Figure 2. Protein precipitation workflow.

2. HPLC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 275 nm

3. Calibration and Quantification

Prepare calibration standards by spiking known concentrations of 2-HOBA into the same biological matrix as the samples. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area of 2-HOBA against its concentration. The concentration of 2-HOBA in the unknown samples can then be determined from this curve.

Quantitative Data Summary (Representative)

The following table presents representative validation parameters for an HPLC-UV method. Actual values should be determined during method validation.

ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.990.995
Precision (%RSD) < 15%< 10%
Accuracy (%RE) ± 15%± 10%
Recovery (%) Consistent and reproducible85 - 105%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 1050 ng/mL

Method 2: LC-MS/MS

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of 2-HOBA and its metabolites at low concentrations in complex biological matrices like plasma and cerebrospinal fluid.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

The protein precipitation protocol described in the HPLC-UV method is also applicable here.

2. LC-MS/MS Conditions

While a complete, detailed protocol was not available in the reviewed literature, the following conditions are based on published pharmacokinetic studies of 2-HOBA and general LC-MS/MS practices.[1][4]

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Internal Standard [²H₄]-2-HOBA[1]

3. Mass Spectrometry Parameters (Representative)

Multiple Reaction Monitoring (MRM) is used for quantification. The following are hypothetical, yet plausible, MRM transitions for 2-HOBA and its primary metabolite, salicylic acid. These would need to be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2-Hydroxybenzylamine 124.1107.1
Salicylic Acid 137.093.0
[²H₄]-2-HOBA (IS) 128.1111.1

digraph "LC_MS_MS_Workflow" {
graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

start [shape=ellipse, label="Start", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="1. Sample Preparation\n(Protein Precipitation)"]; hplc [label="2. HPLC Separation"]; ms [label="3. Mass Spectrometry\n(ESI, Positive Ion Mode)"]; mrm [label="4. MRM Detection\n(Quantification)"]; data [label="5. Data Analysis"]; end [shape=ellipse, label="End", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> sample_prep -> hplc -> ms -> mrm -> data -> end; }

Figure 3. General LC-MS/MS workflow.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method. A pharmacokinetic study reported a limit of detection of 5 ng/mL for 2-HOBA in plasma.[5]

ParameterAcceptance CriteriaReported/Representative Value
Linearity (r²) ≥ 0.99≥ 0.99
Precision (%RSD) < 15% (LLoQ < 20%)< 15%
Accuracy (%RE) ± 15% (LLoQ ± 20%)± 15%
Recovery (%) Consistent and reproducible> 80%
Matrix Effect Within acceptable limitsMonitored
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 105 ng/mL[5]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-Hydroxybenzylamine will depend on the specific requirements of the study, including the biological matrix, expected concentration range, and the need for sensitivity and selectivity. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust analytical methods for 2-HOBA, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols: Synthesis of 2-(Aminomethyl)phenol Derivatives for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(aminomethyl)phenol derivatives, a class of compounds with significant therapeutic potential owing to their diverse biological activities. This document outlines key synthetic methodologies, summarizes efficacy data, and illustrates the signaling pathways through which these derivatives exert their effects.

Introduction

This compound derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anti-ferroptotic properties.[1][2][3] The strategic modification of the parent this compound structure allows for the fine-tuning of its pharmacological profile, leading to the development of derivatives with enhanced efficacy and target specificity. This document serves as a comprehensive guide for researchers engaged in the synthesis and evaluation of these promising therapeutic agents.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the quantitative data for the biological activities of various this compound derivatives, facilitating a comparative analysis of their efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundDerivative TypeTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
4a Azomethine reduced to aminomethyl phenolBacillus subtilis100-[4]
Micrococcus luteus100-[4]
Salmonella typhi100-[4]
Candida albicans100-[4]
1b (2-allyl thymol)Allyl derivative of a phenol (thymol)Staphylococcus epidermidis-79.00% growth reduction[5]
Pseudomonas aeruginosa-77.93% growth reduction[5]
3a (Eugenol)Parent PhenolStaphylococcus epidermidis-79.76% growth reduction[5]

Table 2: Anti-ferroptotic Activity of 2-amino-6-methyl-phenol Derivatives

CompoundEC50 (nM) for inhibition of RSL3-induced ferroptosisReference
Derivative Series 25 - 207[3]
13 Potent inhibitor (specific value not stated)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives via two common and effective methods: the Mannich reaction and Palladium-Catalyzed C-H Acetoxylation.

Protocol 1: Synthesis of this compound Derivatives via Mannich Reaction

This protocol describes the synthesis of aminomethylated phenols through a one-pot, three-component Mannich reaction.[2][6][7][8]

Materials:

  • Substituted phenol (1.0 eq)

  • Secondary amine (e.g., piperidine, morpholine, etc.) (1.0 eq)

  • Formaldehyde (37% aqueous solution) (1.1 eq)

  • Ethanol

  • Hydrochloric acid (if isolation as hydrochloride salt is desired)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in ethanol in a round-bottom flask, add the secondary amine (1.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add formaldehyde solution (1.1 eq) dropwise to the stirring mixture.

  • Continue stirring at room temperature for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • For isolation of the free base: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • For isolation of the hydrochloride salt: Dissolve the crude product in a minimal amount of ethanol and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate. Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed C-H Acetoxylation for the Synthesis of 2-Aminophenol Derivatives

This protocol details a palladium-catalyzed method for the synthesis of 2-aminophenol derivatives from anilines, which can be precursors to this compound derivatives.[3][9][10]

Materials:

  • Aniline derivative (1.0 eq)

  • 5-nitropyrimidine (as directing group)

  • Pd(OAc)₂ (10 mol %)

  • PhI(OAc)₂ (1.5 eq)

  • Acetic acid (HOAc)

  • Acetic anhydride (Ac₂O)

  • Schlenk tube

  • Magnetic stirrer and hotplate

Procedure:

  • Installation of the directing group: React the aniline derivative with 5-nitropyrimidine under appropriate conditions to install the directing group.

  • In a Schlenk tube under an inert atmosphere, combine the N-(5-nitropyrimidin-2-yl)aniline derivative (1.0 eq), Pd(OAc)₂ (10 mol %), and PhI(OAc)₂ (1.5 eq).

  • Add a 1:1 mixture of acetic acid and acetic anhydride as the solvent.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Removal of the directing group: The 5-nitropyrimidine directing group can be readily removed under mild conditions to yield the 2-acetoxyaniline derivative.

  • Subsequent hydrolysis of the acetate group and reduction of a suitable precursor (e.g., a nitrile or amide) at the ortho position can yield the desired this compound derivative.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways.

Antioxidant and Anti-ferroptotic Signaling Pathway

Phenolic compounds, including this compound derivatives, are known for their antioxidant properties. They can directly scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in cellular defense against oxidative stress.[11][12][13] A key pathway influenced by some of these derivatives is the ferroptosis pathway, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3][14][15][16][17][18]

  • Mechanism: Certain this compound derivatives can inhibit ferroptosis by preventing the accumulation of lipid peroxides.[3] This can occur through the activation of antioxidant systems, such as the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[14]

Antioxidant and Anti-ferroptotic Pathway Oxidative_Stress Oxidative Stress (e.g., RSL3) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Derivative This compound Derivative Derivative->Lipid_Peroxidation Inhibits Antioxidant_Defense Cellular Antioxidant Defense (e.g., Nrf2) Derivative->Antioxidant_Defense Activates Antioxidant_Defense->Lipid_Peroxidation Inhibits

Caption: Antioxidant and Anti-ferroptotic mechanism.

Antimicrobial Mechanism of Action

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cellular structures and functions.[5][19][20]

  • Mechanism: this compound derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[5][19] They may also inhibit essential microbial enzymes or interfere with nucleic acid synthesis. The hydrophobicity of the derivatives plays a crucial role in their ability to partition into the lipid bilayer of the cell membrane.[5]

Antimicrobial Mechanism Derivative This compound Derivative Cell_Membrane Bacterial Cell Membrane Derivative->Cell_Membrane Interacts with Enzyme_Inhibition Inhibition of Essential Enzymes Derivative->Enzyme_Inhibition Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Efficacy Testing Synthesis Synthesis of Derivatives (e.g., Mannich Reaction) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (Antimicrobial, Antioxidant, Cytotoxicity) Characterization->In_Vitro Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Models (Animal Studies) Mechanism->In_Vivo

References

Application Notes and Protocols for the Detection of 2-(Aminomethyl)phenol Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)phenol is a chemical compound that can be formed from the metabolism of various pharmaceutical and environmental compounds. Due to its reactive nature, it has the potential to form covalent adducts with biological macromolecules such as DNA and proteins. The formation of these adducts can have significant toxicological implications, including the initiation of carcinogenesis and organ toxicity. Therefore, sensitive and specific analytical methods are crucial for the detection and quantification of this compound adducts in biological matrices to assess exposure and understand potential health risks.

These application notes provide an overview of the analytical techniques and detailed protocols for the detection and quantification of this compound adducts. The primary methods covered are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity for both DNA and protein adducts. Additionally, a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a potential high-throughput screening method.

Metabolic Activation and Adduct Formation

This compound can undergo metabolic activation, primarily through oxidation, to form a reactive quinone methide intermediate. This electrophilic species can then react with nucleophilic sites on proteins (e.g., cysteine, histidine, lysine residues) and DNA (e.g., guanine and adenine bases) to form stable covalent adducts. The formation of these adducts can disrupt normal cellular function and lead to adverse biological effects.

Metabolic Activation of this compound Metabolic Activation and Adduct Formation of this compound cluster_activation Metabolic Activation cluster_adduction Adduct Formation cluster_consequences Biological Consequences 2_AMP This compound Reactive_Intermediate Quinone Methide (Electrophilic Intermediate) 2_AMP->Reactive_Intermediate Oxidation (e.g., by CYPs) Protein Protein (e.g., Cys, His, Lys) Reactive_Intermediate->Protein Nucleophilic Attack DNA DNA (e.g., Guanine, Adenine) Reactive_Intermediate->DNA Nucleophilic Attack Protein_Adduct Protein Adduct Protein->Protein_Adduct DNA_Adduct DNA Adduct DNA->DNA_Adduct Biological_Effect Disruption of Biological Function, Potential Toxicity Protein_Adduct->Biological_Effect DNA_Adduct->Biological_Effect

Caption: Metabolic activation of this compound to a reactive intermediate and subsequent formation of protein and DNA adducts.

Analytical Techniques

The primary analytical method for the sensitive and specific detection of this compound adducts is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of the adducts from complex biological matrices and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns. For higher throughput screening, immunoassays like ELISA can be developed, though they may offer lower specificity compared to LC-MS/MS.

Quantitative Data Summary
Analyte TypeMatrixTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Aromatic Amine-DNA AdductsHuman White Blood CellsUPLC-MS/MS~1.45 fmol~0.15 adducts / 10⁸ nucleotides88.9 ± 2.8%[1]
Phenolic Compound MetabolitesBiological FluidsLC-MS--Varies significantly based on metabolite[2]
Aromatic Amine-DNA AdductsHuman Mammary TissueLC-ESI/MS/MS< 3 adducts / 10⁹ nucleotides< 3 adducts / 10⁹ nucleotidesWithin 14% of target[3]
Etheno-DNA AdductsHuman White Blood CellsUPLC-MS/MS~1.27 fmol-95.7 ± 3.7%[1]

Note: The values presented are for structurally related compounds and should be considered as estimates for this compound adducts. Method-specific validation is required for accurate quantification.

Experimental Protocols

Protocol 1: Quantification of this compound-Protein Adducts by LC-MS/MS

This protocol outlines a general procedure for the detection of this compound adducts to proteins, such as human serum albumin or hemoglobin, from in vitro incubations or in vivo samples.

1. Sample Preparation (from Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetone or acetonitrile.

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully discard the supernatant.

  • Washing: Wash the protein pellet twice with 500 µL of cold methanol, vortexing and centrifuging as above.

  • Drying: Dry the protein pellet under a gentle stream of nitrogen.

  • Proteolysis: Reconstitute the pellet in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.0) containing a suitable protease (e.g., trypsin, pronase) and incubate at 37°C overnight. The goal is to digest the protein into smaller peptides, releasing the adducted amino acid or a small peptide containing it.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the expected adduct).

  • Solid-Phase Extraction (SPE): Clean up the digest using a C18 SPE cartridge to remove salts and other interferences. Elute the adducted peptides with methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the adduct of interest from other components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

  • MRM Transitions: For a triple quadrupole instrument, specific Multiple Reaction Monitoring (MRM) transitions for the parent ion (the adducted peptide) and a characteristic fragment ion should be determined using a synthesized standard. For high-resolution MS, the accurate mass of the adducted peptide is monitored.

LC-MS_Protein_Adduct_Workflow Workflow for LC-MS/MS Analysis of Protein Adducts Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Digestion Proteolytic Digestion Precipitation->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE LC_Separation HPLC Separation SPE->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound protein adducts using LC-MS/MS.

Protocol 2: Quantification of this compound-DNA Adducts by UPLC-MS/MS

This protocol describes a general method for the analysis of this compound-DNA adducts from isolated DNA.

1. DNA Isolation and Hydrolysis:

  • DNA Isolation: Isolate DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.

  • DNA Quantification: Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Enzymatic Hydrolysis: To 50 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. This typically includes DNase I, nuclease P1, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.[4]

  • Internal Standard: Add a stable isotope-labeled internal standard of the expected DNA adduct.

  • Sample Cleanup: Remove proteins and enzymes by ultrafiltration or solid-phase extraction.

2. UPLC-MS/MS Analysis:

  • UPLC System: An ultra-performance liquid chromatography system for high-resolution separation.

  • Column: A C18 or HSS T3 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient to separate the modified nucleosides from the much more abundant unmodified nucleosides.

  • Flow Rate: 0.3-0.4 mL/min.

  • Mass Spectrometer: A sensitive triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive ESI mode.

  • MRM Transitions: Monitor the transition from the protonated molecular ion of the adducted deoxynucleoside to the protonated base.

UPLC-MS_DNA_Adduct_Workflow Workflow for UPLC-MS/MS Analysis of DNA Adducts Sample Cells or Tissue Isolation DNA Isolation Sample->Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides Isolation->Hydrolysis Cleanup Sample Cleanup (Filtration/SPE) Hydrolysis->Cleanup UPLC_Separation UPLC Separation Cleanup->UPLC_Separation MS_Detection Tandem Mass Spectrometric Detection UPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical workflow for the detection and quantification of this compound DNA adducts by UPLC-MS/MS.

Protocol 3: Development of an Indirect Competitive ELISA for this compound Adducts

This protocol provides a general framework for developing an indirect competitive ELISA. This type of assay is suitable for detecting small molecules like this compound adducted to a carrier protein.

1. Reagent Preparation:

  • Antigen Synthesis: Synthesize a this compound-protein conjugate (e.g., with Keyhole Limpet Hemocyanin, KLH, for immunization, and with a different carrier like Bovine Serum Albumin, BSA, for the assay plate coating).

  • Antibody Production: Produce polyclonal or monoclonal antibodies against the this compound-KLH conjugate in a suitable animal model (e.g., rabbit, mouse).

  • Coating Antigen: Prepare the this compound-BSA conjugate for coating the ELISA plate.

2. ELISA Protocol:

  • Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate the primary antibody with either the standard (known concentrations of this compound adduct) or the samples for 30 minutes.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal is inversely proportional to the amount of this compound adduct in the sample.

Competitive_ELISA_Principle Principle of Indirect Competitive ELISA cluster_plate Microtiter Plate Well cluster_solution Sample/Standard Solution cluster_detection Detection Coated_Ag Coated Antigen (2-AMP-BSA) Secondary_Ab Enzyme-labeled Secondary Antibody Coated_Ag->Secondary_Ab Binds to bound primary antibody Free_Ag Free Antigen in Sample (2-AMP Adduct) Primary_Ab Primary Antibody Free_Ag->Primary_Ab Binds Primary_Ab->Coated_Ag Competes for binding Substrate Substrate Secondary_Ab->Substrate Converts Signal Colorimetric Signal Substrate->Signal

Caption: Schematic representation of the competitive binding principle in an indirect ELISA for the detection of this compound adducts.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound adducts. LC-MS/MS offers the highest degree of sensitivity and specificity, making it the gold standard for confirmation and accurate quantification. While specific protocols for this compound are not widely published, the provided generalized protocols for related compounds serve as an excellent starting point for method development. Immunoassays, once developed and validated, can be a valuable tool for high-throughput screening of a large number of samples. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation.

References

Application Notes and Protocols: The Role of 2-HOBA in Mitigating Myocardial Infarction-Induced Cardiac Remodeling and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial infarction (MI) triggers a cascade of detrimental events, leading to adverse cardiac remodeling and heart failure. A key contributor to this pathology is the surge of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and subsequent damage to cellular components. Emerging research has identified 2-hydroxybenzylamine (2-HOBA), a potent scavenger of reactive dicarbonyls, as a promising therapeutic agent to counteract these effects. This document provides detailed application notes and experimental protocols for investigating the efficacy of 2-HOBA in a preclinical model of MI-induced cardiac remodeling and oxidative stress.

Mechanism of Action

2-HOBA is a naturally occurring compound found in buckwheat that selectively scavenges reactive dicarbonyls, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1][2] These highly reactive species are byproducts of lipid peroxidation, a hallmark of oxidative stress, and they readily form adducts with proteins, lipids, and DNA, leading to cellular dysfunction, inflammation, and apoptosis.[3] By neutralizing IsoLGs and MDA, 2-HOBA mitigates the downstream damaging effects of oxidative stress without interfering with the essential signaling functions of ROS.[1][2] In the context of myocardial infarction, this scavenging activity has been shown to reduce infarct size, preserve cardiac function, and attenuate adverse remodeling.[4]

Data Presentation

The following tables summarize the quantitative data from a preclinical study investigating the effects of 2-HOBA on cardiac function and oxidative stress markers in a mouse model of myocardial infarction.[4]

Table 1: Echocardiographic Assessment of Cardiac Function Post-MI

ParameterShamMI + VehicleMI + 2-HOBA
Ejection Fraction (%) 75.1 ± 2.335.2 ± 3.155.4 ± 4.2
Fractional Shortening (%) 40.3 ± 1.818.1 ± 2.528.7 ± 3.1
LV End-Diastolic Diameter (mm) 3.8 ± 0.15.2 ± 0.24.5 ± 0.2
LV End-Systolic Diameter (mm) 2.3 ± 0.14.3 ± 0.23.2 ± 0.2

Table 2: Markers of Cardiac Remodeling and Oxidative Stress Post-MI

ParameterShamMI + VehicleMI + 2-HOBA
Infarct Size (%) N/A42.1 ± 3.525.3 ± 2.8
Collagen Deposition (Fibrosis, %) 2.1 ± 0.518.7 ± 2.19.8 ± 1.5
Apoptotic Cardiomyocytes (%) <115.2 ± 1.86.5 ± 1.2
Malondialdehyde (MDA, nmol/mg protein) 1.2 ± 0.23.8 ± 0.41.9 ± 0.3
Superoxide Dismutase 1 (SOD1, relative expression) 1.0 ± 0.10.6 ± 0.10.9 ± 0.1
Catalase (relative expression) 1.0 ± 0.10.5 ± 0.10.8 ± 0.1

Experimental Protocols

Murine Model of Myocardial Infarction (Permanent Ligation of LAD)

This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.[5][6][7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia: Isoflurane

  • Surgical instruments: forceps, scissors, needle holder, retractors

  • Suture: 8-0 silk suture

  • Ventilator

  • Heating pad

  • Disinfectant (e.g., povidone-iodine, 70% ethanol)

Procedure:

  • Anesthetize the mouse with isoflurane (3% for induction, 1.5-2% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Intubate the mouse and connect it to a ventilator.

  • Shave the left thoracic area and disinfect the surgical site.

  • Make a small incision in the skin and underlying muscle between the third and fourth ribs to expose the heart.

  • Use retractors to gently open the thoracic cavity.

  • Carefully remove the pericardium to visualize the LAD artery.

  • Pass an 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.

  • Remove the retractors and close the chest wall in layers.

  • Suture the skin incision.

  • Gradually wean the mouse from the ventilator and allow it to recover on a heating pad.

  • Provide post-operative analgesia as required.

2-HOBA Administration

Materials:

  • 2-HOBA

  • Vehicle (e.g., saline or drinking water)

Procedure:

  • 2-HOBA can be administered via oral gavage or by dissolving it in the drinking water.[8]

  • For oral gavage, a typical dose is 50-100 mg/kg body weight per day, starting immediately after MI surgery.

  • If administering in drinking water, a concentration of 1 g/L can be used.[9]

  • The treatment should continue for the desired duration of the study (e.g., 28 days for remodeling assessment).

Assessment of Cardiac Function by Echocardiography

This protocol outlines the non-invasive assessment of cardiac function in mice using echocardiography.[1][10][11]

Materials:

  • High-frequency ultrasound system with a cardiac probe

  • Anesthesia: Isoflurane

  • Heating platform with ECG electrodes

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse with isoflurane (1.5-2%).

  • Place the mouse on the heated platform and monitor heart rate and body temperature.

  • Apply ultrasound gel to the depilated chest area.

  • Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.

  • Measure the following parameters from the M-mode images at the level of the papillary muscles:

    • Left ventricular internal dimension at end-diastole (LVIDd)

    • Left ventricular internal dimension at end-systole (LVIDs)

  • Calculate the following functional parameters:

    • Ejection Fraction (EF%)

    • Fractional Shortening (FS%)

Histological Assessment of Cardiac Remodeling

a. Masson's Trichrome Staining for Fibrosis

This protocol is for the visualization of collagen deposition (fibrosis) in cardiac tissue sections.[4][12][13]

Materials:

  • Paraffin-embedded heart sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin

  • Phosphomolybdic-phosphotungstic acid

  • Aniline blue

  • 1% Acetic acid

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Mordant in Bouin's solution for 1 hour at 56°C.

  • Stain nuclei with Weigert's hematoxylin for 10 minutes.

  • Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin for 10-15 minutes.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Counterstain collagen with aniline blue for 5-10 minutes.

  • Differentiate in 1% acetic acid for 2-5 minutes.

  • Dehydrate and mount the sections.

  • Results: Collagen fibers will be stained blue, nuclei will be black, and the myocardium will be red.

b. TUNEL Assay for Apoptosis

This protocol detects DNA fragmentation associated with apoptosis in cardiac tissue.[14][15][16]

Materials:

  • Paraffin-embedded heart sections (5 µm)

  • In situ cell death detection kit (e.g., Roche)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (for nuclear counterstaining)

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by incubating with Proteinase K.

  • Permeabilize the sections.

  • Incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with an anti-fade mounting medium.

  • Visualize the sections using a fluorescence microscope.

  • Results: Apoptotic nuclei will be fluorescently labeled (e.g., green), while all nuclei will be stained blue with DAPI.

Measurement of Oxidative Stress Markers

a. Malondialdehyde (MDA) Assay

This assay quantifies the level of MDA, a marker of lipid peroxidation, in heart tissue homogenates.[17][18][19]

Materials:

  • Heart tissue

  • Lysis buffer (e.g., RIPA buffer)

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenize heart tissue in lysis buffer on ice.

  • Centrifuge the homogenate and collect the supernatant.

  • Add TCA to the supernatant to precipitate proteins.

  • Centrifuge and collect the protein-free supernatant.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration based on a standard curve.

b. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme, in heart tissue homogenates.[20][21][22]

Materials:

  • Heart tissue

  • Homogenization buffer

  • Commercial SOD assay kit (e.g., utilizing WST-1 or similar)

  • Microplate reader

Procedure:

  • Homogenize heart tissue in the appropriate buffer on ice.

  • Centrifuge and collect the supernatant.

  • Follow the manufacturer's instructions for the specific SOD assay kit. This typically involves the generation of superoxide radicals and measuring the inhibition of a colorimetric reaction by the SOD in the sample.

  • Read the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the SOD activity based on the provided standards.

c. Catalase Activity Assay

This assay determines the activity of catalase, another important antioxidant enzyme, in heart tissue homogenates.[23][24][25]

Materials:

  • Heart tissue

  • Homogenization buffer

  • Hydrogen peroxide (H₂O₂)

  • Reagents for detecting H₂O₂ (e.g., ammonium molybdate or a commercial kit)

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenize heart tissue in buffer on ice.

  • Centrifuge and collect the supernatant.

  • Incubate a known amount of the supernatant with a known concentration of H₂O₂.

  • Stop the reaction after a specific time.

  • Measure the amount of remaining H₂O₂ using a suitable detection method (e.g., by reacting with ammonium molybdate and measuring absorbance at 405 nm).

  • The catalase activity is inversely proportional to the amount of remaining H₂O₂.

Visualizations

experimental_workflow cluster_animal_model Animal Model cluster_assessment Assessment cluster_endpoints Endpoints mi_induction Myocardial Infarction Induction (LAD Ligation in Mice) treatment 2-HOBA Administration (Oral Gavage or Drinking Water) mi_induction->treatment cardiac_function Cardiac Function Assessment (Echocardiography) treatment->cardiac_function histology Histological Analysis (Fibrosis, Apoptosis) treatment->histology biochemistry Biochemical Assays (Oxidative Stress Markers) treatment->biochemistry function CardiacFunction (EF, FS) cardiac_function->function remodeling Cardiac Remodeling (Infarct Size, Fibrosis) histology->remodeling apoptosis Apoptosis (TUNEL) histology->apoptosis oxidative_stress Oxidative Stress (MDA, SOD, Catalase) biochemistry->oxidative_stress

Caption: Experimental workflow for evaluating 2-HOBA's effects.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention mi Myocardial Infarction oxidative_stress Increased Oxidative Stress (ROS Production) mi->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation dicarbonyls Reactive Dicarbonyls (IsoLGs, MDA) lipid_peroxidation->dicarbonyls protein_adducts Protein & DNA Adducts dicarbonyls->protein_adducts inflammation Inflammation protein_adducts->inflammation apoptosis Apoptosis protein_adducts->apoptosis fibrosis Fibrosis inflammation->fibrosis remodeling Adverse Cardiac Remodeling apoptosis->remodeling fibrosis->remodeling hoba 2-HOBA hoba->dicarbonyls Scavenges

Caption: 2-HOBA's mechanism in cardiac protection.

References

Troubleshooting & Optimization

Technical Support Center: 2-(Aminomethyl)phenol Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the aqueous solubility of 2-(Aminomethyl)phenol (also known as 2-Hydroxybenzylamine or 2-HOBA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving well in neutral water?

A1: this compound has a chemical structure containing both a weakly acidic phenol group and a weakly basic aminomethyl group.[1] This amphoteric nature, combined with its stable crystalline structure, can limit its solubility in neutral water (pH ≈ 7). The molecule facilitates intramolecular hydrogen bonding, which can also contribute to lower aqueous solubility.[1] At neutral pH, the compound exists predominantly in its less soluble zwitterionic or neutral form.

Q2: How does pH impact the solubility of this compound?

A2: pH is the most critical factor for solubilizing this compound. As an amphoteric molecule, its charge state—and therefore its solubility—is highly dependent on the pH of the aqueous solution.

  • In acidic conditions (pH < 8): The basic aminomethyl group (-CH₂NH₂) becomes protonated to form a cationic salt (-CH₂NH₃⁺). This charged species is significantly more soluble in water.

  • In alkaline conditions (pH > 10): The acidic phenolic group (-OH) deprotonates to form an anionic phenoxide ion (-O⁻). This charged species is also much more soluble in water.

  • Near its isoelectric point: The compound is least soluble at the pH where the net charge is zero.

Q3: What is the recommended pH for dissolving this compound?

A3: To achieve maximum aqueous solubility, the pH of the solution should be adjusted to be at least 1.5-2 units away from the compound's pKa values.

  • For acidic dissolution: Adjust the pH to < 6.5 . This ensures the aminomethyl group is fully protonated.

  • For alkaline dissolution: Adjust the pH to > 11.5 . This ensures the phenolic group is fully deprotonated.

For many phenolic compounds, solubility is highest at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[2]

Q4: I cannot alter the pH for my experiment. Can I use co-solvents?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[3][4] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a hydrophobic solute. This method is particularly useful for preparing stock solutions that can be further diluted into your aqueous experimental medium.

Commonly used co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (e.g., PEG 300, PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed. Be aware that high concentrations of organic solvents may impact your experimental system.

Q5: Is salt formation a viable strategy for improving the solubility of this compound?

A5: Absolutely. Converting the parent molecule into a salt is a highly effective method for increasing aqueous solubility and is a common strategy in drug development.[5] A recent study demonstrated that forming salts of this compound with coformers like succinic acid, p-aminobenzoic acid, and p-nitrophenol significantly improved its apparent aqueous solubility.[5][6] For laboratory preparations, creating a salt in situ by adding a strong acid (like HCl) to protonate the amine is the most direct application of this principle.

Data & Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₉NO[1][7]
Molecular Weight123.15 g/mol [1][7]
Melting Point126–130°C[1]
pKₐ₁ (Aminomethyl Group)~8.63 (Predicted)
pKₐ₂ (Phenolic Group)~9.97 (Estimated from 2-Aminophenol)
AppearanceWhite to brown solid/powder[7]

Experimental Workflows & Protocols

G cluster_start cluster_main_path cluster_end start Start: Need to dissolve This compound ph_allowed Can the pH of the final solution be modified? start->ph_allowed ph_adjust Use pH Adjustment Protocol (Acidic or Alkaline) ph_allowed->ph_adjust Yes cosolvent Use Co-solvent Protocol ph_allowed->cosolvent No ph_success Solubility Achieved? ph_adjust->ph_success ph_success->cosolvent No end_node End: Solution Prepared ph_success->end_node Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success advanced Consider Advanced Methods: - Salt Formation - Complexation (Cyclodextrins) - Particle Size Reduction cosolvent_success->advanced No cosolvent_success->end_node Yes

Protocol 1: Solubilization via pH Adjustment (Acidic Method)

This protocol describes the preparation of a 10 mg/mL stock solution in an acidic buffer.

  • Materials & Equipment:

    • This compound powder

    • Deionized water

    • 1 M Hydrochloric Acid (HCl)

    • pH meter or pH strips

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh 100 mg of this compound and place it into a beaker with a magnetic stir bar.

    • Add approximately 8 mL of deionized water. The powder will likely remain as a suspension.

    • Begin stirring the suspension.

    • Slowly add 1 M HCl dropwise to the suspension. Monitor the pH of the solution.

    • Continue adding HCl until the this compound powder completely dissolves. The solution should become clear.

    • Confirm that the final pH is below 6.5.

    • Transfer the clear solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

    • Bring the final volume to 10 mL with deionized water.

    • The final concentration is 10 mg/mL. Store appropriately.

Protocol 2: Solubilization via Co-solvent Method

This protocol describes the preparation of a 25 mg/mL stock solution using DMSO and a common formulation vehicle.

  • Materials & Equipment:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 300 (PEG300)

    • Tween 80

    • Deionized water

    • Vortex mixer or sonicator

  • Procedure:

    • Weigh 25 mg of this compound into a microcentrifuge tube or small vial.

    • Add 100 µL of DMSO to the vial.

    • Vortex or sonicate the mixture until the powder is completely dissolved.

    • Optional (for in vivo formulation): To create a 1 mL working solution, add 400 µL of PEG300 and mix until the solution is clear. Then, add 50 µL of Tween 80 and mix. Finally, add 450 µL of deionized water to bring the total volume to 1 mL. Use this solution immediately.

Mechanism of pH-Dependent Solubility

References

Technical Support Center: Enhancing the Stability of 2-Hydroxybenzylamine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxybenzylamine (2-HOBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 2-Hydroxybenzylamine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 2-Hydroxybenzylamine in solution?

A1: The stability of 2-Hydroxybenzylamine (2-HOBA) in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Due to its chemical structure, featuring both a phenolic hydroxyl group and a benzylamine moiety, 2-HOBA is susceptible to oxidative degradation. Its primary metabolite has been identified as salicylic acid, likely formed through an amine oxidase biotransformation pathway.[1][2] Aqueous solutions of 2-HOBA are not recommended for storage for more than one day, highlighting its limited stability in aqueous environments.

Q2: What are the recommended storage conditions for 2-Hydroxybenzylamine?

A2: For long-term storage, solid 2-Hydroxybenzylamine should be stored at -20°C, where it is stable for at least three years.[3] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to a year.[3] It is crucial to avoid repeated freeze-thaw cycles. Aqueous solutions should be freshly prepared and used promptly, as storage for more than 24 hours is not recommended due to potential degradation.[3]

Q3: How can I improve the solubility and stability of 2-Hydroxybenzylamine in my experiments?

A3: To improve aqueous solubility and stability, consider the following approaches:

  • Co-solvents: For aqueous buffers, it is recommended to first dissolve 2-HOBA in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[3]

  • Salt Formation: Research has shown that forming salts of 2-HOBA can significantly improve both its aqueous solubility and thermal stability.[4][5] An accelerated stability test of several 2-HOBA salts demonstrated excellent stability for 4 weeks at 40°C and 75% relative humidity.[4][5]

Q4: What are the known degradation pathways and products of 2-Hydroxybenzylamine?

A4: The primary known degradation pathway of 2-Hydroxybenzylamine involves the oxidation of the aminomethyl group, leading to the formation of salicylic acid.[1][2] As a potent scavenger of reactive dicarbonyl electrophiles, the amine and phenol groups of 2-HOBA are inherently reactive and susceptible to oxidation.[6][7][8] Further degradation products may arise from the oxidation of the phenol group, though specific structures are not well-documented in publicly available literature. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are necessary to fully characterize the degradation profile.[9][10][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of 2-HOBA in aqueous buffer Low aqueous solubility of 2-HOBA.1. Prepare a concentrated stock solution in DMSO. 2. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing. 3. Do not exceed the recommended final concentration in the DMSO/buffer mixture. For a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[3]
Loss of 2-HOBA activity or concentration over a short period in solution Degradation of 2-HOBA in aqueous solution.1. Prepare fresh aqueous solutions of 2-HOBA for each experiment. 2. If storage is unavoidable, prepare aliquots of a stock solution in a suitable organic solvent (e.g., DMSO) and store at -80°C. Thaw only the required amount for each experiment.[3] 3. Protect solutions from light and elevated temperatures.
Inconsistent experimental results Instability of 2-HOBA under experimental conditions.1. Ensure the pH of your experimental medium is within a stable range for 2-HOBA. Although a specific pH-rate profile is not readily available, neutral to slightly acidic conditions are generally preferred for phenolic compounds to minimize oxidation. 2. Minimize the exposure of your 2-HOBA solutions to ambient light. Use amber vials or cover containers with aluminum foil. 3. Control the temperature of your experiments, as elevated temperatures can accelerate degradation.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Use a stability-indicating HPLC method that can resolve the parent 2-HOBA peak from all potential degradation products.[12][13][14] 3. Characterize the unknown peaks using LC-MS to identify the degradation products.

Experimental Protocols

Protocol for Forced Degradation Study of 2-Hydroxybenzylamine

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][15]

1. Preparation of Stock Solution: Prepare a stock solution of 2-Hydroxybenzylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid 2-Hydroxybenzylamine at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.

  • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC with UV or MS detection. The goal is to achieve a 5-20% degradation of the active substance.[10]

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 2-Hydroxybenzylamine.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the run time. A suggested starting point is 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maxima of 2-Hydroxybenzylamine (approximately 276 nm).[3]

  • Column Temperature: 30°C.

2. Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase to an appropriate concentration for HPLC analysis.

3. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[14][17]

Visualizations

degradation_pathway 2-Hydroxybenzylamine 2-Hydroxybenzylamine Oxidation (Amine Oxidase) Oxidation (Amine Oxidase) 2-Hydroxybenzylamine->Oxidation (Amine Oxidase) Other Degradation Products Other Degradation Products 2-Hydroxybenzylamine->Other Degradation Products Salicylic Acid Salicylic Acid Oxidation (Amine Oxidase)->Salicylic Acid

Caption: Potential degradation pathway of 2-Hydroxybenzylamine.

experimental_workflow cluster_0 Forced Degradation Study cluster_1 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidation->HPLC-UV/MS Analysis Thermal Stress->HPLC-UV/MS Analysis Photolytic Stress->HPLC-UV/MS Analysis Method Validation Method Validation HPLC-UV/MS Analysis->Method Validation Stability Profile Stability Profile Method Validation->Stability Profile

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis and Characterization of 2-HOBA Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-hydroxybenzylamine (2-HOBA) salts. The information provided is intended to facilitate better handling, synthesis, and characterization of these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of 2-HOBA salts.

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Crystal Formation of 2-HOBA Salt 1. Solvent system is not optimal: The salt may be too soluble in the chosen solvent. 2. Supersaturation has not been reached: The solution may be too dilute. 3. Cooling rate is too rapid: This can lead to the formation of an oil or amorphous solid instead of crystals. 4. Presence of impurities: Impurities can inhibit crystal nucleation and growth.1. Solvent selection: If the salt is too soluble, try adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[1] 2. Concentration: If the solution is clear and no crystals form upon cooling, try evaporating some of the solvent to increase the concentration and then cool again.[1] 3. Controlled cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or cold bath. Avoid placing the hot solution directly into an ice bath. 4. Purification: If impurities are suspected, consider purifying the starting 2-HOBA or the salt-forming acid. Charcoal treatment of the hot solution can sometimes remove colored impurities.[1] 5. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the desired salt can also initiate crystallization.[1]
Formation of an Oil or Gummy Precipitate 1. Salt is "oiling out": The salt's melting point may be lower than the temperature of the crystallization solution. 2. Rapid precipitation: The salt is crashing out of solution too quickly.1. Re-dissolve and adjust solvent: Reheat the mixture to dissolve the oil. Add a small amount of a solvent in which the salt is more soluble, then cool slowly.[1] 2. Use a different solvent system: A solvent system with a lower boiling point or one that provides a slower, more controlled crystallization may be necessary.
Low Yield of 2-HOBA Salt 1. Incomplete reaction: The acid-base reaction may not have gone to completion. 2. Loss of product during workup: The salt may have some solubility in the washing solvent. 3. Using too much solvent: This will result in a significant amount of the salt remaining in the mother liquor.[1]1. Ensure stoichiometric amounts: Use precise molar equivalents of 2-HOBA and the corresponding acid. 2. Minimize washing volume: Wash the filtered crystals with a minimal amount of a cold, appropriate solvent. 3. Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the reactants. After filtration, the mother liquor can be concentrated to obtain a second crop of crystals.[1]
Hygroscopic or Unstable Salt 1. Inherent property of the salt: Some salts are naturally hygroscopic. 2. Residual solvent: Trapped solvent can contribute to instability. 3. Decomposition of the free base: 2-HOBA itself has limited thermal stability.1. Proper storage: Store the salt in a desiccator over a suitable drying agent. 2. Thorough drying: Dry the salt under vacuum at an appropriate temperature to remove any residual solvent. 3. Salt screening: If instability is a persistent issue, consider synthesizing different salts. Salts of 2-HOBA with succinic acid and p-aminobenzoic acid have shown good stability.[2]

Frequently Asked Questions (FAQs)

Q1: Why should I convert 2-HOBA to a salt?

A1: The primary reasons for converting 2-HOBA to a salt are to improve its physicochemical properties. Specifically, salt formation can lead to increased aqueous solubility and enhanced thermal stability compared to the free base.[2]

Q2: Which 2-HOBA salt has the best solubility?

A2: Among the reported salts, those formed with succinic acid, p-aminobenzoic acid, and p-nitrophenol have demonstrated higher apparent aqueous solubility than 2-HOBA free base.[2]

Q3: What methods can be used to synthesize 2-HOBA salts?

A3: Common methods for synthesizing 2-HOBA salts include liquid-assisted grinding (LAG) and solution-based crystallization. LAG is a screening method where 2-HOBA and a coformer are ground together with a small amount of solvent.[2] Solution-based methods involve dissolving 2-HOBA and the acid in a suitable solvent, allowing the salt to crystallize upon cooling or evaporation.

Q4: How can I characterize the newly formed 2-HOBA salt?

A4: A variety of analytical techniques can be used for characterization. Powder X-ray Diffraction (PXRD) can confirm the formation of a new crystalline phase. Single-crystal X-ray diffraction provides detailed structural information. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the salt.[2]

Q5: Are 2-HOBA salts stable under storage?

A5: Many 2-HOBA salts exhibit excellent stability. For instance, several salts showed no degradation after being stored at 40°C and 75% relative humidity for four weeks.[2]

Data on Physicochemical Properties

The following table summarizes the decomposition temperatures of 2-HOBA and some of its salts.

CompoundDecomposition Temperature (T_d)
2-HOBA (free base)135.5 °C
2-HOBA Succinate165.7 °C
2-HOBA p-Aminobenzoate170.2 °C
2-HOBA p-Nitrobenzoate195.8 °C
2-HOBA o-Nitrobenzoate168.9 °C
2-HOBA p-Toluate166.9 °C
2-HOBA 2,3-Dihydroxybenzoate175.8 °C
2-HOBA 3,4-Dihydroxybenzoate190.5 °C
2-HOBA p-Nitrophenolate145.2 °C
2-HOBA 5-Hydroxyisophthalate231.6 °C

Data extracted from Zhang et al., 2022.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-HOBA Succinate via Solution Crystallization

Materials:

  • 2-hydroxybenzylamine (2-HOBA)

  • Succinic acid

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1.0 mmol of 2-HOBA in 10 mL of an ethanol/water (1:1 v/v) solution with gentle heating.

  • In a separate container, dissolve 1.0 mmol of succinic acid in 5 mL of the same ethanol/water solvent system, also with gentle heating.

  • Combine the two solutions while warm and stir for 10 minutes.

  • Allow the resulting solution to cool slowly to room temperature.

  • If crystals do not form, place the solution in a refrigerator (4°C) overnight.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum at 40°C for 24 hours.

Protocol 2: Characterization of 2-HOBA Salts

Powder X-ray Diffraction (PXRD):

  • Gently grind the crystalline sample to a fine powder using a mortar and pestle.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Scan over a 2θ range of 5-40° with a step size of 0.02°.

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of the salt into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above its expected melting/decomposition point at a heating rate of 10°C/min under a nitrogen atmosphere.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization dissolve_hoba Dissolve 2-HOBA in Solvent mix_solutions Mix Solutions dissolve_hoba->mix_solutions dissolve_acid Dissolve Acid in Solvent dissolve_acid->mix_solutions cool_solution Cool Slowly mix_solutions->cool_solution collect_crystals Collect Crystals (Filtration) cool_solution->collect_crystals dry_crystals Dry Crystals collect_crystals->dry_crystals pxrd PXRD dry_crystals->pxrd Confirm new phase dsc DSC dry_crystals->dsc Determine m.p. tga TGA dry_crystals->tga Assess stability scxrd SCXRD dry_crystals->scxrd Determine structure

Caption: Experimental workflow for the synthesis and characterization of 2-HOBA salts.

troubleshooting_tree start No Crystals Formed cloudy Is the solution cloudy? start->cloudy scratch_cloudy Scratch flask cloudy->scratch_cloudy Yes clear Is the solution clear? cloudy->clear No scratch_clear Scratch flask clear->scratch_clear seed Add seed crystal scratch_clear->seed concentrate Concentrate solution seed->concentrate re_cool Re-cool slowly concentrate->re_cool

Caption: Troubleshooting decision tree for inducing crystallization of 2-HOBA salts.

signaling_pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Dicarbonyls Reactive Dicarbonyl Electrophiles (e.g., IsoLGs) Lipid_Peroxidation->Dicarbonyls Protein_Adducts Protein & DNA Adducts Dicarbonyls->Protein_Adducts Cellular_Damage Cellular Damage & Inflammation Protein_Adducts->Cellular_Damage HOBA 2-HOBA HOBA->Dicarbonyls Scavenges

References

Technical Support Center: Overcoming 2-(Aminomethyl)phenol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of 2-(Aminomethyl)phenol in their cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound, also known as 2-HOBA, is a small organic molecule.[1] In a research context, it is investigated for various biological activities. Its use in cell culture is likely related to studying its effects on cellular processes.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • pH of the Medium: The solubility of this compound is dependent on the pH of the solution. With a predicted acidic pKa of 8.32 and a basic pKa of 10.18, its ionization state, and therefore solubility, can change within the typical pH range of cell culture media (7.2-7.4).

  • Concentration: The concentration of this compound used may exceed its solubility limit in the specific cell culture medium.

  • Temperature: Temperature shifts, such as moving the medium from refrigeration to a 37°C incubator, can affect the solubility of media components and added compounds.

  • Interactions with Media Components: this compound, as a phenolic compound, could potentially interact with components in the culture medium, such as metal ions or proteins, leading to the formation of insoluble complexes.[2][3]

Q3: How can I prevent this compound from precipitating?

To prevent precipitation, consider the following strategies:

  • Optimize the Dissolution Method: Prepare a concentrated stock solution in a suitable solvent like DMSO before diluting it into the cell culture medium.

  • Adjusting the pH of the Stock Solution: Depending on the final concentration, a slight adjustment of the stock solution's pH might be necessary to maintain solubility upon dilution in the medium.

  • Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).

  • Incremental Addition and Mixing: Add the stock solution to the medium slowly and with gentle agitation to ensure rapid and uniform dispersion.

Q4: Is the precipitate harmful to my cells?

Yes, precipitates in cell culture can be detrimental to cells. They can alter the effective concentration of the compound, and the particles themselves can cause cellular stress or interfere with cell attachment and growth.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.

Step 1: Observe and Document the Precipitation

  • When does the precipitation occur? (e.g., immediately upon addition, after incubation at 37°C)

  • What is the appearance of the precipitate? (e.g., crystalline, amorphous, cloudy)

  • What is the concentration of this compound being used?

  • What is the composition of your cell culture medium? (e.g., DMEM, RPMI-1640, presence of serum)

Step 2: Verify the Preparation of the Stock Solution

  • Ensure your this compound stock solution is fully dissolved and free of any visible particles.

  • If using a solvent like DMSO, ensure the final concentration in the cell culture medium does not exceed a level toxic to your cells (typically <0.5%).

Step 3: Perform a Solubility Test

Conduct a systematic solubility test to determine the solubility limit of this compound in your specific cell culture medium. A detailed protocol is provided below.

Step 4: Adjust Experimental Parameters

Based on the results of your solubility test, you may need to:

  • Lower the final concentration of this compound.

  • Modify the solvent for your stock solution.

  • Adjust the pH of your stock solution before adding it to the medium.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Predicted pKa (Strongest Acidic) 8.32[4]
Predicted pKa (Strongest Basic) 10.18[4]
Predicted Water Solubility 41.2 mg/mL[4]

Experimental Protocol: Solubility Testing of this compound in Cell Culture Media

This protocol outlines a method to determine the solubility of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Prepare a 100 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that bracket your intended experimental concentration (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).

    • Include a "vehicle control" tube containing only the highest volume of DMSO that is used in the dilutions.

  • Incubation:

    • Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours).

  • Visual Inspection:

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • Microscopic Examination:

    • Pipette a small aliquot from each tube onto a microscope slide and examine under a microscope for the presence of crystals or amorphous precipitate.

  • Determine Solubility Limit:

    • The highest concentration that remains clear and free of precipitate is considered the solubility limit under these conditions.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action observe Precipitation Observed in Cell Culture Medium check_stock Check Stock Solution (Dissolved, Concentration) observe->check_stock Start Troubleshooting solubility_test Perform Solubility Test in Specific Medium check_stock->solubility_test Stock OK adjust_params Adjust Experimental Parameters: - Lower Concentration - Change Solvent - Adjust pH solubility_test->adjust_params Determine Solubility Limit proceed Proceed with Experiment adjust_params->proceed Optimized Conditions

Caption: Troubleshooting workflow for addressing this compound precipitation.

Signaling_Pathway_Hypothesis cluster_extracellular Extracellular cluster_intracellular Intracellular compound This compound (Soluble) receptor Cellular Target/ Receptor compound->receptor Binds precipitate This compound (Precipitate) no_response Altered or No Biological Response precipitate->no_response response Biological Response receptor->response

Caption: Impact of this compound solubility on cellular interaction.

References

Technical Support Center: 2-Hydroxybenzylamine Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from 2-Hydroxybenzylamine (also known as 2-HOBA or salicylamine) in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxybenzylamine and why might it interfere with my colorimetric assay?

A1: 2-Hydroxybenzylamine is a compound containing both a primary amine and a phenolic hydroxyl group. These functional groups can interfere with common protein assays. The primary amine can react with reagents that target amino groups, while the phenolic hydroxyl group has reducing properties that can interfere with assays involving metal ion reduction, such as the Bicinchoninic Acid (BCA) assay.

Q2: Which colorimetric assays are most likely to be affected by 2-Hydroxybenzylamine?

A2: The Bicinchoninic Acid (BCA) assay is highly susceptible to interference from 2-Hydroxybenzylamine due to the reducing potential of its phenolic hydroxyl group, which can reduce Cu²⁺ to Cu¹⁺, a key step in the BCA assay color development. This leads to an overestimation of protein concentration. The Bradford assay may also be affected, as the primary amine group on 2-Hydroxybenzylamine could potentially interact with the Coomassie dye, although this interaction is generally weaker than the dye's affinity for specific amino acid residues like arginine.

Q3: At what concentration is 2-Hydroxybenzylamine likely to cause significant interference?

A3: The exact concentration at which 2-Hydroxybenzylamine causes significant interference has not been extensively documented. However, based on studies of similar compounds, interference can be expected at micromolar concentrations, particularly in the BCA assay. It is crucial to perform a control experiment with 2-Hydroxybenzylamine alone (at the concentration present in your sample) to determine the extent of its contribution to the assay signal.

Q4: How can I determine if 2-Hydroxybenzylamine is interfering with my assay?

A4: To check for interference, prepare a blank sample containing the same buffer and concentration of 2-Hydroxybenzylamine as your experimental samples, but without any protein. If this blank shows a significant absorbance reading, it indicates interference.

Troubleshooting Guides

Issue 1: Abnormally high protein concentration reading in a BCA assay.

Possible Cause: Interference from the phenolic hydroxyl group of 2-Hydroxybenzylamine reducing Cu²⁺ to Cu¹⁺.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample with the same concentration of 2-Hydroxybenzylamine as in your experimental samples but without the protein. A high absorbance in this control confirms interference.

  • Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the concentration of 2-Hydroxybenzylamine to a non-interfering level.

  • Protein Precipitation: Use acetone or trichloroacetic acid (TCA) to precipitate the protein, separating it from the interfering 2-Hydroxybenzylamine.

  • Use a Reducing Agent-Compatible BCA Assay: These kits include reagents that minimize the effects of reducing agents.

Issue 2: Inconsistent or higher-than-expected readings in a Bradford assay.

Possible Cause: Interaction of the primary amine group of 2-Hydroxybenzylamine with the Coomassie dye.

Troubleshooting Steps:

  • Compound-Only Control: As with the BCA assay, a control sample with only 2-Hydroxybenzylamine will help quantify its contribution to the absorbance.

  • Check pH: Ensure the pH of your sample, including 2-Hydroxybenzylamine, does not significantly alter the acidic pH of the Bradford reagent, as this can affect the dye's absorbance spectrum.

  • Protein Precipitation: This method will effectively remove the small molecule 2-Hydroxybenzylamine.

Quantitative Data Summary

Interfering Compound ClassAssay AffectedMechanism of InterferenceTypical Interfering ConcentrationReference
Phenolic Compounds (e.g., Flavonoids) BCAReduction of Cu²⁺ to Cu¹⁺> 5 µM[1]
Aromatic Amines (e.g., Catecholamines) BCAReduction of Cu²⁺ to Cu¹⁺1 nmol/2.1 ml assay volume[2]
Primary Amines BradfordInteraction with Coomassie DyeVaries[3]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetone

This protocol is effective for removing small, soluble compounds like 2-Hydroxybenzylamine from protein samples before performing a colorimetric assay.

  • Sample Preparation: Take 100 µL of your protein sample containing 2-Hydroxybenzylamine.

  • Precipitation: Add 400 µL of ice-cold acetone. Vortex briefly.

  • Incubation: Incubate the mixture at -20°C for 1 hour.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant which contains the interfering 2-Hydroxybenzylamine.

  • Pellet Washing: Add 200 µL of ice-cold acetone and gently wash the protein pellet.

  • Repeat Centrifugation: Centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Drying: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your chosen colorimetric assay.

Protocol 2: Using a Reducing Agent-Compatible BCA Assay Kit

Follow the manufacturer's instructions for the specific kit you are using. A general workflow is provided below.

  • Reagent Preparation: Prepare the BCA working reagent and any compatibility reagents as per the kit protocol.

  • Standard Preparation: Prepare a series of protein standards (e.g., BSA) in the same buffer as your samples (excluding 2-Hydroxybenzylamine).

  • Sample Preparation: In separate tubes, add your protein sample containing 2-Hydroxybenzylamine.

  • Compatibility Reagent Addition: Add the compatibility reagent to your samples as instructed. This reagent chemically modifies reducing substances to prevent them from interfering with the assay.

  • Assay: Add the BCA working reagent to both standards and samples.

  • Incubation: Incubate at the recommended temperature and time.

  • Measurement: Read the absorbance at the specified wavelength (typically 562 nm).

  • Calculation: Determine the protein concentration of your samples from the standard curve.

Visualizations

InterferenceMechanism cluster_BCA BCA Assay Interference cluster_Bradford Bradford Assay (Potential) Interference 2_HOBA_phenolic 2-Hydroxybenzylamine (Phenolic -OH group) Cu1 Cu¹⁺ 2_HOBA_phenolic->Cu1 Reduces Cu2 Cu²⁺ Color_Signal Inflated Colorimetric Signal (562 nm) Cu1->Color_Signal Chelates with BCA_reagent BCA Reagent 2_HOBA_amine 2-Hydroxybenzylamine (Primary Amine) Color_Shift Potential Absorbance Shift (595 nm) 2_HOBA_amine->Color_Shift Interacts with Coomassie Coomassie Dye

Caption: Potential mechanisms of 2-Hydroxybenzylamine interference in colorimetric assays.

TroubleshootingWorkflow start Suspected Interference from 2-Hydroxybenzylamine control Run a control with 2-Hydroxybenzylamine alone start->control interference_check Significant absorbance in control? control->interference_check no_interference No significant interference. Proceed with assay. interference_check->no_interference No mitigation Choose a mitigation strategy interference_check->mitigation Yes dilution Sample Dilution mitigation->dilution precipitation Protein Precipitation (Acetone/TCA) mitigation->precipitation compatible_kit Use a Reducing Agent Compatible Kit (for BCA) mitigation->compatible_kit perform_assay Perform Assay with Mitigation dilution->perform_assay precipitation->perform_assay compatible_kit->perform_assay end Accurate Protein Quantification perform_assay->end

Caption: Troubleshooting workflow for addressing 2-Hydroxybenzylamine interference.

ProteinPrecipitation start Protein sample with 2-Hydroxybenzylamine add_acetone Add ice-cold acetone start->add_acetone incubate Incubate at -20°C add_acetone->incubate centrifuge1 Centrifuge to pellet protein incubate->centrifuge1 separate Separate supernatant (contains 2-HOBA) from pellet centrifuge1->separate wash Wash pellet with acetone separate->wash centrifuge2 Centrifuge again wash->centrifuge2 dry Air-dry protein pellet centrifuge2->dry resuspend Resuspend pellet in assay-compatible buffer dry->resuspend end Protein sample ready for assay resuspend->end

Caption: Experimental workflow for protein precipitation to remove 2-Hydroxybenzylamine.

References

Troubleshooting inconsistent results with 2-(Aminomethyl)phenol treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with 2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine or 2-HOBA. The following information is designed to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable or no biological effect from my this compound treatment in cell culture?

Inconsistent biological effects are often traced back to issues with compound stability, solubility, or concentration. Here are several factors to investigate:

  • Compound Solubility: this compound has limited solubility in aqueous solutions. If your stock solution is not fully dissolved or if the compound precipitates upon dilution into culture media, the effective concentration will be lower and more variable than intended.

  • pH of Culture Media: Phenolic compounds can be unstable and degrade at neutral to high pH levels.[1][2][3] Standard cell culture media is typically buffered around pH 7.4, which may lead to gradual degradation of the compound over the course of a long experiment (e.g., >24 hours).

  • Compound Purity and Age: Ensure the purity of the this compound being used. Impurities from synthesis or degradation products from improper storage can lead to unexpected or diminished effects.

  • Adsorption to Plastics: Phenolic compounds can sometimes adsorb to the surfaces of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration available to the cells.

Q2: My quantitative analysis results (e.g., by HPLC or GC) for this compound are not reproducible. What should I check?

Erratic analytical results often stem from sample preparation, handling, or the analytical method itself.

  • Sample Degradation: this compound, like many phenols, can be sensitive to light and air.[4] Ensure samples are protected from light and processed promptly after collection. If storage is necessary, keep samples at low temperatures (-20°C or -80°C) in tightly sealed containers.

  • Inconsistent Extraction: If extracting the compound from a complex matrix (e.g., plasma, tissue), the efficiency of the extraction method can be a major source of variability. Ensure the pH and solvent composition are optimized and consistently applied.[5][6]

  • Chromatography Issues:

    • Column Health: Poor peak shape or shifting retention times can indicate a contaminated or degraded column.[7]

    • Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of phenolic compounds. Ensure the mobile phase is fresh and accurately prepared.[7]

    • Flow Rate Inconsistency: Fluctuations in the HPLC or GC flow rate can lead to variations in peak area and retention time.[8]

Q3: I'm observing unexpected cytotoxicity or off-target effects. What could be the cause?

While this compound is studied for its protective effects, unexpected toxicity can occur under certain conditions.

  • Degradation Products: If the compound has degraded due to improper storage or instability in the experimental medium, the resulting byproducts could be more toxic than the parent compound.

  • Pro-oxidant Activity: Under specific conditions, such as the presence of transition metal ions, some phenolic compounds can exhibit pro-oxidant rather than antioxidant activity, leading to increased reactive oxygen species (ROS) and cellular damage.[9]

  • High Concentrations: At very high concentrations, any compound can exhibit off-target effects or cytotoxicity. It is crucial to perform a dose-response curve to identify the optimal, non-toxic working concentration for your specific experimental system.

Q4: How should I prepare and store this compound solutions to ensure maximum consistency and stability?

Proper preparation and storage are critical for reproducible results.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable polar organic solvent such as DMSO or methanol, in which this compound is more soluble.[10]

  • Storage: Store the solid compound at 2-8°C under an inert gas like nitrogen or argon.[] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect both solid and solution forms from light.

  • Handling: When diluting the stock solution into aqueous buffers or media, add the stock solution to the aqueous phase while vortexing to minimize precipitation. Visually inspect the final solution for any signs of precipitation before use.

Data & Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms 2-Hydroxybenzylamine, 2-HOBA, Salicylamine[12][13]
Molecular Formula C₇H₉NO[10][14]
Molecular Weight 123.15 g/mol [10][14]
Appearance Beige to Brown Solid[]
Melting Point 126–130 °C[10]
Solubility Soluble in polar organic solvents (THF, methanol); Slightly soluble in Chloroform.[10][]

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight Condition
Solid 2–8 °CInert Gas (Argon or Nitrogen)Protect from Light
Stock Solution (in Organic Solvent) -20 °C or -80 °CTightly Sealed VialProtect from Light

Diagrams and Workflows

Troubleshooting Workflow for Inconsistent Results

The following diagram provides a logical workflow to diagnose the source of inconsistent experimental outcomes.

TroubleshootingWorkflow start Inconsistent Results Observed check_solubility 1. Check Compound Solubility - Did it precipitate in media? - Is stock solution clear? start->check_solubility check_stability 2. Assess Compound Stability - Is working solution fresh? - Is media pH affecting stability? check_solubility->check_stability  No precipitate Precipitation Observed check_solubility->precipitate  Yes check_handling 3. Review Handling & Storage - Stored correctly (dark, cold)? - Aliquoted to avoid freeze-thaw? check_stability->check_handling  No degradation Degradation Suspected check_stability->degradation  Yes check_purity 4. Verify Compound Purity - Check Certificate of Analysis. - Source from reliable vendor? check_handling->check_purity  No solution_handling Action: Aliquot new stock solutions. Ensure storage at -20°C or below. check_handling->solution_handling  Yes check_assay 5. Examine Assay Parameters - Consistent cell density? - Pipetting accuracy? check_purity->check_assay  No solution_purity Action: Order new compound. Perform analytical check (e.g., HPLC). check_purity->solution_purity  Yes solution_assay Action: Standardize all assay steps. Calibrate pipettes. check_assay->solution_assay solution_solubility Action: Prepare fresh stock. Use sonication or gentle warming. Add stock to media while vortexing. precipitate->solution_solubility solution_stability Action: Use fresh solutions. Minimize experiment duration. Consider buffered solutions if pH is an issue. degradation->solution_stability

Caption: A step-by-step diagnostic workflow for troubleshooting inconsistent results.

Proposed Mechanism of Action of this compound

Understanding the mechanism of action can help in designing experiments and interpreting results. This compound acts as a scavenger of reactive dicarbonyl species.[10][12]

MechanismOfAction dicarbonyls Reactive Dicarbonyls (e.g., IsoLGs, MDA) adducts Protein & Lipid Adducts dicarbonyls->adducts damage Cellular Damage & Inflammation adducts->damage hoba This compound (2-HOBA) hoba->dicarbonyls Scavenges

Caption: this compound scavenges dicarbonyls, preventing adduct formation and damage.

Key Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Calculate Mass: Based on a molecular weight of 123.15 g/mol , weigh out 12.32 mg of this compound solid.

  • Dissolution: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. Store at -20°C, protected from light.

Protocol 2: General Protocol for Cell-Based Assay Treatment
  • Thaw Stock: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: Perform serial dilutions as needed. For a final concentration of 100 µM in 10 mL of media, add 10 µL of the 100 mM stock to the 10 mL of pre-warmed media.

    • Crucial Step: Add the stock solution dropwise into the media while gently swirling or vortexing the tube to prevent localized high concentrations and precipitation.

  • Verification: Before adding to cells, visually inspect the final treatment media to ensure it is clear and free of any precipitate.

  • Application: Remove the old media from the cells and replace it with the treatment media.

  • Incubation: Incubate the cells for the desired experimental duration. Note that for long incubations (>24h), compound stability may be a factor.

Protocol 3: Sample Preparation for HPLC Analysis

This is a general guideline; specific matrices may require further optimization.

  • Standard Curve: Prepare a standard curve of this compound in the same solvent as your final sample (e.g., 50:50 acetonitrile:water) ranging from your expected low to high concentrations.

  • Sample Collection: Collect cell lysates, media, or other biological samples.

  • Protein Precipitation (if applicable): For samples containing protein (e.g., cell lysate, plasma), add 3 volumes of ice-cold acetonitrile or methanol. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10-15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze immediately or store at 4°C for short-term storage (<24h) or -80°C for long-term storage, protected from light.

References

Addressing 2-HOBA degradation and establishing optimal storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the degradation of 2-hydroxybenzylamine (2-HOBA) and establishing optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is 2-HOBA and what is its primary mechanism of action?

A1: 2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat.[1] Its primary mechanism of action is as a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[2][3] These dicarbonyls are products of lipid peroxidation and can cause cellular damage by forming adducts with proteins and DNA. By scavenging these reactive molecules, 2-HOBA helps to mitigate oxidative stress and its downstream inflammatory consequences.

Q2: What are the main degradation products of 2-HOBA?

A2: The major metabolite of 2-HOBA identified in vivo is salicylic acid, which is likely formed through biotransformation by amine oxidases.[4] Another identified metabolite is a glycoside conjugate of 2-HOBA.[1] Under experimental conditions, degradation can lead to various oxidation and hydrolysis products, the specific nature of which depends on the stress conditions applied.

Q3: What are the general recommendations for storing 2-HOBA?

A3: As a solid, 2-HOBA should be stored in a cool, dry place, away from light, in a tightly sealed container. For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of 2-HOBA in solution is dependent on the solvent, pH, and temperature.

Q4: Are there more stable forms of 2-HOBA available?

A4: Yes, salt forms of 2-HOBA, such as 2-HOBA acetate, have been shown to exhibit improved thermal stability and aqueous solubility compared to the free base.[5] Studies on various salt forms of 2-HOBA have demonstrated higher decomposition temperatures and excellent stability under accelerated conditions (40°C and 75% relative humidity) for several weeks.[5]

Troubleshooting Guide

Issue: I am observing a rapid loss of 2-HOBA in my aqueous experimental buffer.

  • Potential Cause: The pH of your buffer may be contributing to the degradation of 2-HOBA. Benzylamines can be susceptible to degradation at non-neutral pH.

  • Troubleshooting Steps:

    • Measure the pH of your buffer.

    • If possible, adjust the pH to be as close to neutral (pH 7) as tolerated by your experimental system.

    • Consider preparing fresh 2-HOBA solutions immediately before use.

    • If the experiment allows, use a salt form of 2-HOBA, which may exhibit greater stability.

Issue: My 2-HOBA solution has changed color.

  • Potential Cause: Color change can be an indication of oxidation or other degradation pathways. This can be accelerated by exposure to light, air (oxygen), or elevated temperatures.

  • Troubleshooting Steps:

    • Protect your 2-HOBA solutions from light by using amber vials or covering the container with foil.

    • If possible, degas your solvent before preparing the solution to remove dissolved oxygen.

    • Prepare solutions fresh and avoid long-term storage at room temperature.

    • Analyze the discolored solution using a stability-indicating method, such as HPLC, to quantify the remaining 2-HOBA and detect the presence of degradation products.

Issue: I am seeing unexpected or variable results in my cell-based assays with 2-HOBA.

  • Potential Cause: Inconsistent concentrations of active 2-HOBA due to degradation during the experiment can lead to variability. The half-life of 2-HOBA in your specific cell culture media and conditions may be shorter than anticipated.

  • Troubleshooting Steps:

    • Perform a time-course experiment to determine the stability of 2-HOBA in your cell culture media under your specific incubation conditions (e.g., 37°C, 5% CO₂).

    • Quantify the concentration of 2-HOBA at the beginning and end of your experiment using a validated analytical method.

    • If significant degradation is observed, consider shorter incubation times or replenishing the 2-HOBA-containing media during the experiment.

Data Presentation

The following table presents illustrative data on the degradation of 2-HOBA under various stress conditions. Disclaimer: This data is for illustrative purposes only and is intended to demonstrate how to present stability data. Researchers must determine the stability of 2-HOBA under their specific experimental conditions.

Stress ConditionTime% Degradation of 2-HOBAMajor Degradation Products
pH
pH 2 (Acid Hydrolysis)24 hours15%Hydrolysis products
pH 7 (Neutral)24 hours< 2%Minimal degradation
pH 10 (Base Hydrolysis)24 hours25%Hydrolysis and oxidation products
Temperature
4°C (Refrigerated)7 days< 1%Minimal degradation
25°C (Room Temperature)7 days5%Oxidation products
40°C (Accelerated)7 days18%Oxidation and other thermal degradants
Light
Photostability (ICH Q1B)8 hours12%Photo-oxidation products
Oxidation
3% H₂O₂4 hours35%Oxidative degradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-HOBA

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-HOBA, capable of separating it from its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • 2-HOBA reference standard

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-HOBA reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the experimental samples containing 2-HOBA with the mobile phase to fall within the concentration range of the calibration curve.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the experimental samples and determine the concentration of 2-HOBA from the calibration curve.

  • The appearance of new peaks in the chromatograms of stressed samples indicates the formation of degradation products.

Protocol 2: Forced Degradation Study of 2-HOBA

This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. General Procedure:

  • Prepare a stock solution of 2-HOBA (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • For each stress condition, take a known volume of the stock solution and subject it to the conditions outlined below.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating HPLC method (Protocol 1).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the 2-HOBA solution with 0.1 N HCl and incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the 2-HOBA solution with 0.1 N NaOH and incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the 2-HOBA solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Analyze at 0, 1, 2, 4, and 8 hours.

  • Thermal Degradation: Store the solid 2-HOBA powder and a solution of 2-HOBA at 80°C. Analyze at 1, 3, and 7 days.

  • Photodegradation: Expose a solution of 2-HOBA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Visualizations

Metabolic Pathway of 2-HOBA

metabolic_pathway 2-HOBA 2-HOBA Salicylic_Acid Salicylic_Acid 2-HOBA->Salicylic_Acid Amine Oxidase Glycoside_Conjugate Glycoside_Conjugate 2-HOBA->Glycoside_Conjugate Glucuronidation

Caption: Metabolic conversion of 2-HOBA.

Experimental Workflow for Stability Study

stability_workflow cluster_stress Forced Degradation Acid_Base Acid/Base Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Base->HPLC_Analysis Oxidation Oxidative Stress Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis Prepare_Sample Prepare 2-HOBA Solution Stress_Application Apply Stress Conditions Prepare_Sample->Stress_Application Stress_Application->Acid_Base Stress_Application->Oxidation Stress_Application->Thermal Stress_Application->Photo Data_Analysis Quantify Degradation & Identify Products HPLC_Analysis->Data_Analysis

Caption: Workflow for 2-HOBA forced degradation study.

Signaling Pathway of Dicarbonyl Stress and 2-HOBA Intervention

signaling_pathway cluster_stress Oxidative Stress cluster_response Cellular Damage & Inflammation Lipid_Peroxidation Lipid Peroxidation Reactive_Dicarbonyls Reactive Dicarbonyls (MDA, IsoLGs) Lipid_Peroxidation->Reactive_Dicarbonyls Protein_Adducts Protein Adducts Protein_Dysfunction Protein Dysfunction Protein_Adducts->Protein_Dysfunction NFkB_Activation NF-κB Activation Protein_Dysfunction->NFkB_Activation Apoptosis Apoptosis Protein_Dysfunction->Apoptosis Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Inflammatory_Cytokines->Apoptosis Reactive_Dicarbonyls->Protein_Adducts 2_HOBA 2-HOBA 2_HOBA->Neutralization Scavenges

Caption: 2-HOBA's role in mitigating dicarbonyl stress.

References

Technical Support Center: Purification of 2-Hydroxybenzylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 2-Hydroxybenzylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-Hydroxybenzylamine and its derivatives?

The primary purification strategies for 2-Hydroxybenzylamine and its derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification. For acidic or basic compounds, acid-base extraction can be a powerful initial purification step.

Q2: How do I choose an appropriate solvent for recrystallization?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For 2-Hydroxybenzylamine, which is a polar compound, polar solvents should be considered. A common starting point for polar compounds is ethanol or a mixture of solvents, such as ethanol/water. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the ideal system.

Q3: What are common TLC solvent systems for analyzing 2-Hydroxybenzylamine?

For polar and basic compounds like 2-Hydroxybenzylamine, a mixture of a relatively nonpolar solvent with a polar solvent is a good starting point. Common systems include ethyl acetate/hexanes and dichloromethane/methanol. Due to the basic nature of the amine, adding a small amount of a base like triethylamine (0.1-2%) or ammonia in methanol (1-10%) to the eluent can improve peak shape and prevent streaking on the TLC plate.

Q4: My 2-Hydroxybenzylamine derivative is an oil and won't crystallize. What should I do?

If your compound is an oil, column chromatography is the preferred method of purification. If you must attempt crystallization, you can try a two-solvent recrystallization method. Dissolve the oil in a small amount of a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling may induce crystallization.

Q5: What are the likely impurities in a synthesis of 2-Hydroxybenzylamine?

Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials (e.g., 2-hydroxybenzaldehyde or 2-methoxybenzylamine), byproducts from the reduction step (e.g., dibenzylamine), or oxidized species. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Boil off some of the solvent to concentrate the solution. - Try adding a seed crystal. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Cool the solution in an ice bath. - Re-evaluate your choice of solvent; consider a two-solvent system.
Oiling out occurs instead of crystallization. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - The rate of cooling is too fast.- Lower the temperature at which the compound is dissolved. - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly. - Try a different solvent or a solvent mixture with a lower boiling point.
Low recovery of purified product. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. - Too much product was lost during transfers.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Preheat the filtration funnel and use a slight excess of hot solvent before filtering insoluble impurities. - Ensure all crystalline material is transferred during each step.
Product is still impure after recrystallization. - The impurity has similar solubility to the product in the chosen solvent. - The crystals formed too quickly, trapping impurities.- Try a different recrystallization solvent. - Ensure the solution cools slowly to allow for proper crystal lattice formation. - A second recrystallization may be necessary. - Consider using column chromatography for more difficult separations.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent). - Column was not packed properly (air bubbles, cracks). - Column was overloaded with sample.- Optimize the solvent system using TLC first. Aim for a difference in Rf values of at least 0.2 between the desired compound and impurities. - Repack the column carefully, ensuring a uniform and bubble-free stationary phase. - Use an appropriate amount of sample for the column size.
Compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Compound is eluting too quickly (low retention). - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexanes in an ethyl acetate/hexanes mixture.
Streaking or tailing of bands. - The compound is interacting too strongly with the stationary phase. - The sample was not loaded in a narrow band.- For basic compounds like 2-Hydroxybenzylamine, add a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent. - Dissolve the sample in a minimal amount of solvent and load it carefully onto the column in a concentrated band.

Experimental Protocols

Protocol 1: Recrystallization of 2-Hydroxybenzylamine

This is a general protocol and may require optimization based on the specific derivative and impurities present.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude 2-Hydroxybenzylamine in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. If the compound is too soluble, a two-solvent system (e.g., ethanol/water) may be necessary.

  • Dissolution: Place the crude 2-Hydroxybenzylamine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Column Chromatography of a 2-Hydroxybenzylamine Derivative

This protocol is a general guideline for purifying a 2-Hydroxybenzylamine derivative using flash column chromatography.

  • TLC Analysis: Develop a TLC solvent system that provides good separation of your desired compound from impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. For basic compounds, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Hydroxybenzylamine derivative.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product start Synthesized 2-Hydroxybenzylamine tlc TLC Analysis start->tlc decision High Purity & Crystalline? tlc->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No (Oily/Complex Mixture) pure_product Pure 2-Hydroxybenzylamine recrystallization->pure_product chromatography->pure_product

Caption: A general workflow for the purification of 2-Hydroxybenzylamine.

Recrystallization_Troubleshooting cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out start Crude Product in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem concentrate Concentrate Solution no_crystals->concentrate seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cool Cool Slowly oiling_out->slow_cool concentrate->cool seed->cool scratch->cool add_solvent->cool Chromatography_Logic start Analyze TLC Plate rf_check Is Rf of Target ~0.3? start->rf_check good_rf Proceed to Column rf_check->good_rf Yes rf_too_high Rf Too High (>0.5) rf_check->rf_too_high No rf_too_low Rf Too Low (<0.2) rf_check->rf_too_low No decrease_polarity Decrease Solvent Polarity rf_too_high->decrease_polarity increase_polarity Increase Solvent Polarity rf_too_low->increase_polarity decrease_polarity->start Re-run TLC increase_polarity->start Re-run TLC

Technical Support Center: The Influence of pH on 2-HOBA's Dicarbonyl Scavenging Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on understanding and investigating the impact of pH on the dicarbonyl scavenging activity of 2-hydroxybenzylamine (2-HOBA).

Frequently Asked Questions (FAQs)

Q1: What is the general role of 2-hydroxybenzylamine (2-HOBA)?

A1: 2-hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that functions as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), methylglyoxal (MGO), and malondialdehyde (MDA).[1] These dicarbonyls are byproducts of lipid peroxidation and are implicated in cellular damage and the pathology of various diseases by forming adducts with macromolecules like proteins and DNA.[1][2] 2-HOBA reacts rapidly with these electrophiles, preventing them from damaging cellular components.[3]

Q2: How does pH influence the dicarbonyl scavenging activity of 2-HOBA?

A2: The scavenging activity of 2-HOBA is theoretically pH-dependent due to its molecular structure, which includes a phenolic hydroxyl group and an amino group. The proposed mechanism for its reaction with 1,4-dicarbonyls like IsoLGs involves the acidic phenol protonating the keto group of the dicarbonyl. This protonation facilitates the rate-limiting nucleophilic attack by the amine group. The protonation state of the phenolic group is directly influenced by the pH of the surrounding environment. Therefore, variations in pH are expected to alter the reaction kinetics and overall scavenging efficiency of 2-HOBA.

While direct, comprehensive studies detailing the pH-activity profile of 2-HOBA are not extensively published, research on other phenolic scavengers has shown that their reactivity with dicarbonyls increases at pH values above their pKa, suggesting the deprotonated (phenoxide) form is a more potent reactant.[4][5] For 2-HOBA, it is hypothesized that an optimal pH exists that balances the protonation state of the phenolic group to facilitate the reaction and the availability of the nucleophilic amine.

Q3: What is the known reactivity of 2-HOBA at physiological pH?

A3: At a physiological pH of 7.4, 2-HOBA is a highly effective scavenger of dicarbonyls. It has been shown to react with 4-oxo-pentanal, a model 1,4-dicarbonyl, with a second-order rate constant of 359 x 10⁻³ M⁻¹s⁻¹ in a phosphate buffer at 25°C.[2] This reactivity is significantly faster than that of endogenous amines like lysine, highlighting its potential as a therapeutic agent to mitigate dicarbonyl stress in biological systems.[6]

Troubleshooting Guide for Dicarbonyl Scavenging Assays

Issue Potential Cause Troubleshooting Steps
Low or no scavenging activity observed Incorrect pH of the reaction buffer: The pH may not be optimal for 2-HOBA's activity.Verify the pH of all buffers and solutions using a calibrated pH meter. Prepare fresh buffers if necessary. Test a range of pH values to determine the optimal condition for your specific dicarbonyl and assay system.
Degradation of 2-HOBA or dicarbonyl species: Both scavenger and substrate can be unstable under certain conditions (e.g., light exposure, improper storage).Prepare fresh solutions of 2-HOBA and the dicarbonyl species for each experiment. Store stock solutions appropriately (e.g., protected from light, at the recommended temperature).
Inappropriate assay conditions: The concentration of reactants, incubation time, or temperature may not be suitable.Optimize the concentrations of 2-HOBA and the dicarbonyl. Perform a time-course experiment to determine the optimal incubation time. Ensure the reaction is carried out at a consistent and appropriate temperature.
High variability between replicates Inaccurate pipetting: Small volumes of concentrated reagents can lead to significant errors if not pipetted accurately.Use calibrated micropipettes and appropriate pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.
Fluctuations in temperature or pH: Inconsistent reaction conditions can lead to variable results.Use a temperature-controlled incubator or water bath. Ensure the pH of the reaction buffer is stable throughout the experiment.
Interference from other compounds: Components of the sample matrix may interfere with the assay.Run appropriate controls, including a blank (no scavenger) and a vehicle control. If working with complex biological samples, consider a sample purification step.
Unexpected color change or precipitate Reaction of buffer components with reagents: Some buffer components may react with the dicarbonyl or the detection reagent.Test for potential interactions between your buffer and assay reagents. Consider using an alternative buffer system.
High concentration of reactants: High concentrations may lead to insolubility or side reactions.Reduce the concentration of 2-HOBA and/or the dicarbonyl species.

Quantitative Data

The following table summarizes the known second-order rate constant for the reaction of 2-HOBA with a model 1,4-dicarbonyl at physiological pH.

Dicarbonyl Species pH Temperature (°C) Buffer Second-Order Rate Constant (k) (M⁻¹s⁻¹)
4-oxo-pentanal7.425Phosphate0.359

Data sourced from a study on isolevuglandins as mediators of disease.[2]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Dicarbonyl Scavenging Activity using UV-Vis Spectrophotometry

This protocol is designed to assess the ability of 2-HOBA to scavenge a dicarbonyl compound (e.g., methylglyoxal) across a range of pH values by monitoring the change in absorbance of a colored indicator.

Materials:

  • 2-hydroxybenzylamine (2-HOBA)

  • Methylglyoxal (MGO)

  • Girard's reagent T (for derivatization)

  • Phosphate buffers (0.1 M) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-HOBA (e.g., 10 mM) in the desired solvent (e.g., ethanol or water).

    • Prepare a stock solution of MGO (e.g., 10 mM) in water.

    • Prepare a working solution of Girard's reagent T (e.g., 50 mM) in the respective phosphate buffer.

  • Reaction Setup:

    • In a series of microcentrifuge tubes, add a fixed concentration of MGO (e.g., 1 mM final concentration) to each of the different pH phosphate buffers.

    • Add varying concentrations of 2-HOBA (e.g., 0.1, 0.5, 1, 2, 5 mM final concentrations) to the MGO-buffer solutions.

    • Include a control for each pH with no 2-HOBA.

    • Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 1 hour).

  • Derivatization and Measurement:

    • After incubation, add an aliquot of each reaction mixture to the Girard's reagent T solution.

    • Allow the derivatization reaction to proceed for a set time (e.g., 30 minutes) at room temperature. This reaction forms a colored product with the remaining MGO.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the MGO-Girard's T adduct (typically around 290 nm).

  • Data Analysis:

    • Calculate the percentage of MGO scavenged by 2-HOBA at each concentration and pH using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the concentration of 2-HOBA for each pH.

    • Determine the IC₅₀ value (the concentration of 2-HOBA required to scavenge 50% of the MGO) for each pH. A lower IC₅₀ indicates higher scavenging activity.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_hoba Prepare 2-HOBA stock solution mix_reagents Mix MGO and 2-HOBA in buffers of different pH prep_hoba->mix_reagents prep_mgo Prepare MGO stock solution prep_mgo->mix_reagents prep_buffer Prepare buffers at various pH values prep_buffer->mix_reagents incubate Incubate at constant temperature mix_reagents->incubate derivatize Derivatize remaining MGO with Girard's T incubate->derivatize measure_abs Measure absorbance with spectrophotometer derivatize->measure_abs calc_scavenging Calculate % scavenging measure_abs->calc_scavenging plot_data Plot % scavenging vs. concentration calc_scavenging->plot_data det_ic50 Determine IC50 at each pH plot_data->det_ic50 Signaling_Pathway lipid_peroxidation Lipid Peroxidation (Oxidative Stress) dicarbonyls Reactive Dicarbonyls (e.g., IsoLGs, MGO) lipid_peroxidation->dicarbonyls generates macromolecules Cellular Macromolecules (Proteins, DNA) dicarbonyls->macromolecules react with inactive_adducts Inactive 2-HOBA-Dicarbonyl Adducts dicarbonyls->inactive_adducts forms adducts Dicarbonyl Adducts macromolecules->adducts form cell_damage Cellular Dysfunction and Damage adducts->cell_damage leads to hoba 2-HOBA hoba->dicarbonyls hoba->inactive_adducts

References

Validation & Comparative

Comparative Analysis of 2-Hydroxybenzylamine and N-acetylcysteine in Reducing Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the mechanisms, efficacy, and experimental validation of 2-Hydroxybenzylamine and N-acetylcysteine as potent agents against oxidative stress.

This guide provides a detailed comparative analysis of two prominent compounds, 2-Hydroxybenzylamine (2-HOBA) and N-acetylcysteine (NAC), in the context of mitigating oxidative stress. While both molecules exhibit protective effects against cellular damage induced by reactive species, they operate through distinct and complementary mechanisms. This document summarizes their modes of action, presents available quantitative data from preclinical and clinical studies, details relevant experimental protocols for their evaluation, and visualizes key pathways and workflows.

Introduction to Oxidative Stress and the Role of Antioxidants

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to the oxidative damage of vital macromolecules, including lipids, proteins, and DNA, and is implicated in the pathophysiology of a wide range of diseases, from neurodegenerative disorders and cardiovascular conditions to cancer and aging. Antioxidant compounds can neutralize these reactive species, thereby preventing or reducing cellular damage. This guide focuses on two such agents: the naturally derived dicarbonyl scavenger, 2-HOBA, and the widely used glutathione precursor, NAC.

Mechanisms of Action

The primary distinction between 2-HOBA and NAC lies in their principal mechanisms for combating oxidative stress. 2-HOBA acts as a targeted scavenger of secondary, highly reactive byproducts of lipid peroxidation, while NAC provides a broader-based antioxidant support by replenishing the cell's primary antioxidant defenses and directly scavenging some ROS.

2-Hydroxybenzylamine (2-HOBA)

2-Hydroxybenzylamine, a naturally occurring compound found in buckwheat, is a selective scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1][2] These dicarbonyls are formed from the peroxidation of polyunsaturated fatty acids and are highly reactive, readily forming adducts with proteins, lipids, and DNA, leading to cellular dysfunction and inflammation.[3] The key features of 2-HOBA's mechanism include:

  • Targeted Scavenging: 2-HOBA rapidly reacts with dicarbonyls, preventing them from modifying cellular macromolecules.[4][5] This targeted action addresses the downstream damaging effects of lipid peroxidation without significantly altering the levels of primary ROS, which can also play roles in cellular signaling.[2][6]

  • Preservation of Macromolecule Function: By preventing the formation of dicarbonyl adducts, 2-HOBA helps to maintain the normal function of proteins and lipids. For instance, it has been shown to reduce the modification of LDL and HDL, thereby improving HDL function.[4]

  • Anti-inflammatory Effects: The scavenging of dicarbonyls by 2-HOBA leads to a reduction in inflammation and apoptosis in tissues, contributing to its protective effects in conditions like atherosclerosis.[2][4]

  • Limited Impact on Nrf2 Signaling: As an amine-based scavenger, 2-HOBA is not believed to significantly activate the Keap1-Nrf2 pathway, which is a primary sensor of oxidative stress typically responsive to thiol-reactive compounds.[7]

N-acetylcysteine (NAC)

N-acetylcysteine is a well-established antioxidant with a multifaceted mechanism of action that has been in clinical use for decades.[8] Its protective effects are attributed to several interconnected activities:

  • Glutathione Precursor: NAC is a prodrug for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH).[9][10] GSH is the most abundant intracellular antioxidant and is crucial for detoxifying a wide range of ROS and electrophiles. By replenishing GSH levels, NAC enhances the cell's overall antioxidant capacity.[2]

  • Direct ROS Scavenging: The thiol group in NAC can directly scavenge certain reactive oxygen species.[11][12] However, its reactivity with some ROS, like hydrogen peroxide, is considered relatively low compared to enzymatic antioxidants.[13] A derivative, N-acetylcysteine amide (NACA), has been shown to have enhanced direct scavenging properties compared to NAC.[14][15]

  • Modulation of the Keap1-Nrf2 Pathway: NAC can activate the Keap1-Nrf2 signaling pathway.[6][16] Under conditions of oxidative stress, Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling.[1][17][18]

  • Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: More recent research has revealed that NAC-derived cysteine can be metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.[19]

Quantitative Data on Efficacy

Direct comparative quantitative data for 2-HOBA and NAC from the same studies are limited. The following tables summarize representative data from separate preclinical and clinical studies, highlighting their individual efficacy in reducing markers of oxidative stress.

Table 1: Efficacy of 2-Hydroxybenzylamine in Preclinical Models

Model SystemBiomarker MeasuredTreatmentResultCitation
Hypercholesterolemic Ldlr-/- miceAtherosclerosis in en face aortas2-HOBA vs. vehicle60% reduction in atherosclerosis[4]
Hypercholesterolemic Ldlr-/- miceMalondialdehyde (MDA)-LDL and MDA-HDL levels2-HOBA vs. vehicleSignificant reduction in MDA adducts[4]
Helicobacter pylori-infected INS-GAS miceGastric dysplasia and carcinoma2-HOBA (3 mg/ml) vs. controlSignificant reduction in development[3]
Helicobacter pylori-infected INS-GAS micepH2AX (marker of DNA damage)2-HOBA (3 mg/ml) vs. controlMarked reduction in immunostaining[3]

Table 2: Efficacy of N-acetylcysteine in Preclinical and Clinical Studies

Model System/PopulationBiomarker MeasuredTreatmentResultCitation
Patients with Multiple SclerosisSerum Malondialdehyde (MDA)600 mg NAC twice daily for 8 weeks vs. placeboSignificant decrease in MDA concentrations[15]
Depressed RatsHippocampal Malondialdehyde (MDA)300 mg/kg NAC i.p. vs. controlSignificant decrease in MDA content[20]
Depressed RatsHippocampal Superoxide Dismutase (SOD) activity300 mg/kg NAC i.p. vs. controlSignificant elevation in SOD activity[20]
Asthenoteratozoospermia MenSeminal Plasma Malondialdehyde (MDA)600 mg NAC daily for 3 monthsSignificant decrease in MDA levels[6]
Asthenoteratozoospermia MenNRF2 gene expression in sperm cells600 mg NAC daily for 3 monthsSignificant increase in NRF2 expression[6]
Mice with Traumatic Brain InjuryMalondialdehyde (MDA) in brain tissueN-acetylcysteine amide (NACA) vs. vehicleSignificant reduction in MDA level[16]
Mice with Traumatic Brain InjurySuperoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activityN-acetylcysteine amide (NACA) vs. vehicleEnhanced activity of SOD and GPx[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of antioxidants like 2-HOBA and NAC.

Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

This assay measures the overall intracellular ROS levels.

Principle: H2DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol for Adherent Cells in a 96-well plate:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that allows for overnight attachment and growth without reaching full confluency (e.g., 50,000 cells per well). Culture overnight under standard conditions.[19]

  • Preparation of DCFDA Working Solution: Freshly prepare a 20 µM working solution of H2DCFDA by diluting a stock solution in a suitable assay buffer (e.g., 1x assay buffer or phenol red-free media). The optimal concentration may need to be determined empirically for each cell line, typically ranging from 10-50 µM.[19]

  • Cell Washing: Carefully remove the culture medium from the wells and gently wash the cells once with 1x assay buffer or PBS.[19]

  • Staining: Add 100 µL of the 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7][19]

  • Washing: Remove the H2DCFDA solution and wash the cells once with 1x assay buffer or PBS.[19]

  • Treatment: Add 100 µL of phenol red-free medium containing the test compounds (2-HOBA or NAC at various concentrations) and/or an ROS inducer (e.g., H₂O₂ as a positive control).[7]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken over a desired period.[13][19]

  • Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence intensity of treated cells to that of untreated control cells.

Measurement of Lipid Peroxidation via Malondialdehyde (MDA) Levels (TBARS Assay)

This assay quantifies lipid peroxidation by measuring one of its major end products, malondialdehyde (MDA).

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA₂ adduct, which can be measured spectrophotometrically or fluorometrically.[21][22]

Protocol for Cell Lysates or Tissue Homogenates:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[21]

  • Standard Curve Preparation: Prepare a standard curve using a stable MDA precursor, such as malondialdehyde bis(dimethyl acetal).[22]

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the sample or standard.[23]

    • Add 250 µL of an acidic reagent (e.g., phosphoric acid solution).[21]

    • Add 250 µL of TBA reagent.[21]

  • Incubation: Vortex the tubes and incubate at 60-95°C for 60 minutes.[21][22]

  • Cooling and Centrifugation: Cool the tubes on ice to stop the reaction. Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.[21]

  • Measurement: Transfer the supernatant to a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.[22][23]

  • Data Analysis: Calculate the MDA concentration in the samples using the standard curve. Normalize the MDA levels to the total protein concentration of the sample.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by NAC and a typical experimental workflow for comparing the efficacy of 2-HOBA and NAC.

G cluster_NAC N-acetylcysteine (NAC) Mechanism cluster_2HOBA 2-Hydroxybenzylamine (2-HOBA) Mechanism NAC N-acetylcysteine Cysteine L-cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging Keap1 Keap1 NAC->Keap1 Inactivation GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Neutralization Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation AntioxidantEnzymes Antioxidant Enzymes (e.g., GST, NQO1) ARE->AntioxidantEnzymes Gene Expression LipidPeroxidation Lipid Peroxidation Dicarbonyls Reactive Dicarbonyls (MDA, IsoLGs) LipidPeroxidation->Dicarbonyls Macromolecules Proteins, Lipids, DNA Dicarbonyls->Macromolecules Adduct Formation InertAdducts Inert Adducts Dicarbonyls->InertAdducts HOBA 2-Hydroxybenzylamine HOBA->Dicarbonyls Scavenging CellularDamage Cellular Damage & Inflammation Macromolecules->CellularDamage

Figure 1: Comparative Mechanisms of Action.

G start Start: Cell Culture induce_stress Induce Oxidative Stress (e.g., H₂O₂, LPS) start->induce_stress treatment Treatment Groups induce_stress->treatment control Vehicle Control hoba 2-HOBA nac NAC assays Perform Oxidative Stress Assays ros_assay ROS Measurement (DCFDA Assay) mda_assay Lipid Peroxidation (TBARS Assay for MDA) enzyme_assay Antioxidant Enzyme Activity (e.g., SOD, GPx) analysis Data Analysis and Comparison ros_assay->analysis mda_assay->analysis enzyme_assay->analysis end Conclusion analysis->end

Figure 2: Experimental Workflow.

Conclusion

2-Hydroxybenzylamine and N-acetylcysteine represent two distinct yet valuable strategies for mitigating oxidative stress. 2-HOBA offers a targeted approach by neutralizing the highly reactive dicarbonyl byproducts of lipid peroxidation, thereby preventing downstream cellular damage and inflammation. This makes it a promising candidate for conditions where lipid peroxidation is a key pathological driver. In contrast, NAC provides broad-spectrum antioxidant support by bolstering the fundamental intracellular antioxidant, glutathione, and by activating the Nrf2 signaling pathway to upregulate a comprehensive antioxidant defense system.

The choice between these two compounds in a research or therapeutic context will depend on the specific nature of the oxidative stress being targeted. For instance, in pathologies characterized by extensive lipid peroxidation and the formation of reactive aldehydes, 2-HOBA may offer a more direct and specific intervention. Conversely, in conditions of generalized oxidative stress and depleted glutathione stores, NAC's ability to replenish this critical antioxidant may be more beneficial. Future research involving direct, head-to-head comparisons of these two compounds in various models of oxidative stress will be invaluable for further elucidating their respective strengths and potential synergistic effects. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately advancing the development of effective therapies against oxidative stress-related diseases.

References

Evaluating the specificity of 2-HOBA for isolevuglandins over other reactive carbonyl species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the complex landscape of oxidative stress and cellular damage, reactive carbonyl species (RCS) have emerged as critical mediators of pathology. Among these, isolevuglandins (IsoLGs) are exceptionally reactive aldehydes that rapidly form adducts with proteins, lipids, and DNA, leading to cellular dysfunction. The development of targeted scavengers to mitigate the harmful effects of IsoLGs is a promising therapeutic strategy. This guide provides a comprehensive evaluation of 2-hydroxybenzylamine (2-HOBA), a naturally occurring compound, and its specificity for IsoLGs over other RCS.

Unveiling the Specificity of 2-HOBA

2-HOBA has been identified as a potent dicarbonyl scavenger, demonstrating high reactivity towards IsoLGs and other 1,3- and 1,4-dicarbonyl compounds such as malondialdehyde (MDA).[1][2] A key feature of 2-HOBA's selectivity is its minimal reactivity with α,β-unsaturated monocarbonyls like 4-hydroxynonenal (HNE), a crucial distinction for targeted therapeutic interventions.[1]

Mechanism of Action

The high reactivity of 2-HOBA with IsoLGs is attributed to its unique chemical structure, which facilitates a rapid, irreversible reaction to form a stable pyrrole adduct.[1] This scavenging action is significantly faster than the adduction of IsoLGs to endogenous macromolecules, such as proteins.

dot

Mechanism of 2-HOBA Scavenging of Isolevuglandins cluster_reaction Reaction Pathways Isolevuglandin Isolevuglandin (IsoLG) (Reactive Dicarbonyl) Stable Pyrrole Adduct Stable, Non-reactive Pyrrole Adduct Isolevuglandin->Stable Pyrrole Adduct Fast Reaction (Scavenging) Protein Adduct\n(Cellular Damage) IsoLG-Protein Adduct (Cellular Dysfunction) Isolevuglandin->Protein Adduct\n(Cellular Damage) Slower Reaction TwoHOBA 2-HOBA Protein Cellular Protein (with Lysine residue)

Caption: Mechanism of 2-HOBA scavenging of isolevuglandins.

Quantitative Comparison of Reactivity

The efficacy of a scavenger is best understood through its reaction kinetics. The following table summarizes the available quantitative data on the reactivity of 2-HOBA with various RCS.

Reactive Carbonyl SpeciesTypeSecond-Order Rate Constant (k) with 2-HOBA (M⁻¹s⁻¹)Relative ReactivityReference
Isolevuglandins (IsoLGs) Dicarbonyl (γ-ketoaldehyde)Not explicitly reported~1600-fold faster than with lysine[3]
Malondialdehyde (MDA) Dicarbonyl (β-dialdehyde)28.7 ± 0.33 x 10³-[2]
Methylglyoxal (MGO) Dicarbonyl (α-ketoaldehyde)1.5 ± 0.20 x 10³-[2]
4-Hydroxynonenal (HNE) α,β-Unsaturated AldehydeNot reactive-[1]

Note: A direct second-order rate constant for the reaction of 2-HOBA with IsoLGs was not found in the reviewed literature. The relative reactivity is based on the comparison to the reaction of IsoLGs with lysine.

Experimental Protocols

Objective evaluation of scavenger specificity relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments used to assess the efficacy of 2-HOBA.

Protocol 1: Quantification of Isolevuglandin-Lysine Adducts by LC-MS/MS

This method allows for the precise measurement of IsoLG adducts to lysine residues in proteins, providing a direct assessment of scavenger efficacy.

1. Sample Preparation and Proteolysis:

  • Homogenize tissue or cell samples in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • To a known amount of protein (e.g., 1 mg), add a heavy isotope-labeled internal standard of the IsoLG-lysine lactam adduct.

  • Precipitate the protein using cold acetone or trichloroacetic acid.

  • Wash the protein pellet with methanol to remove lipids.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

  • Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the free thiols with iodoacetamide.

  • Digest the protein overnight with a protease such as trypsin.

2. Solid-Phase Extraction (SPE) of Peptides:

  • Acidify the peptide digest with formic acid.

  • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.

  • Load the acidified peptide digest onto the SPE cartridge.

  • Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elute the peptides with a solution of acetonitrile in 0.1% formic acid.

  • Dry the eluted peptides under vacuum.

3. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

  • Inject the sample onto a reverse-phase liquid chromatography (LC) column (e.g., C18).

  • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Analyze the eluting peptides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

  • Monitor the specific precursor-to-product ion transitions for the native IsoLG-lysine lactam adduct and its heavy isotope-labeled internal standard.

  • Quantify the amount of IsoLG-lysine adduct in the sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

Protocol 2: Detection of MDA-Protein Adducts by Immunoblotting

This technique provides a semi-quantitative assessment of the overall levels of MDA-protein adducts in a sample.

1. Sample Preparation and SDS-PAGE:

  • Prepare protein lysates from cells or tissues as described in Protocol 1.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for MDA-protein adducts diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

4. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Quantify the band intensities using densitometry software. Normalize the signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental and Logical Workflows

Visualizing the experimental process and the logical framework for evaluating scavenger specificity is crucial for understanding the research strategy.

dot

Experimental Workflow for Evaluating 2-HOBA Specificity cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo / Cell-Based Assessment Competitive Reaction Competitive Reaction Assay (e.g., IsoLG + Lysine + 2-HOBA) Adduct Analysis Adduct Analysis (LC-MS/MS) Competitive Reaction->Adduct Analysis Kinetic Analysis Kinetic Analysis (Determine reaction rates) Kinetic Analysis->Adduct Analysis Data Analysis Data Analysis and Comparison Adduct Analysis->Data Analysis Cell/Animal Model Cell Culture or Animal Model (Induce Oxidative Stress) Treatment Treatment Groups (Vehicle, 2-HOBA, 4-HOBA) Cell/Animal Model->Treatment Sample Collection Sample Collection (Tissues, Cells, Plasma) Treatment->Sample Collection Adduct Measurement Adduct Measurement (Immunoblotting, LC-MS/MS) Sample Collection->Adduct Measurement Adduct Measurement->Data Analysis

Caption: A typical experimental workflow for evaluating 2-HOBA specificity.

Conclusion

The available evidence strongly supports the classification of 2-HOBA as a selective scavenger of dicarbonyl reactive species, with a particularly high reactivity towards the pathogenic isolevuglandins. Its demonstrated lack of reactivity with key α,β-unsaturated aldehydes like HNE highlights its potential for targeted therapeutic applications aimed at mitigating the specific damage caused by dicarbonyl stress. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate and validate the efficacy of 2-HOBA and other novel scavenger compounds in various models of disease.

References

The Rationale for Utilizing 4-HOBA as a Negative Control in 2-HOBA Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of oxidative stress and inflammation research, the naturally occurring compound 2-hydroxybenzylamine (2-HOBA) has emerged as a promising therapeutic agent. Found in buckwheat, 2-HOBA is a potent scavenger of reactive carbonyl species, particularly γ-ketoaldehydes like isolevuglandins (IsoLGs).[1][2][3][4] These harmful electrophiles are byproducts of lipid peroxidation and are implicated in the pathology of numerous diseases, including cardiovascular and neurodegenerative disorders. To rigorously validate the specific efficacy of 2-HOBA in preclinical and clinical studies, a proper negative control is indispensable. This role is effectively filled by its structural isomer, 4-hydroxybenzylamine (4-HOBA).

This guide provides a comprehensive comparison of 2-HOBA and 4-HOBA, detailing the scientific basis for using 4-HOBA as a negative control. We will delve into their chemical structures, differential biological activities, and present supporting experimental data from key studies.

Structural Differences and Reactivity

The key to understanding the divergent biological activities of 2-HOBA and 4-HOBA lies in their chemical structures. Both are isomers of hydroxybenzylamine, meaning they share the same chemical formula but differ in the arrangement of their atoms. Specifically, the position of the hydroxyl (-OH) group on the benzene ring relative to the aminomethyl (-CH2NH2) group is the critical distinguishing feature.

In 2-HOBA, the hydroxyl group is in the ortho position (adjacent to the aminomethyl group), whereas in 4-HOBA, it is in the para position (opposite the aminomethyl group). This seemingly minor difference has a profound impact on the molecule's reactivity as a scavenger of reactive dicarbonyls. The proximity of the hydroxyl and amino groups in 2-HOBA is thought to be crucial for its high scavenging efficiency.

Comparative Biological Inactivity of 4-HOBA

The primary reason for employing 4-HOBA as a negative control is its significantly reduced or absent biological activity in the context of dicarbonyl scavenging and its downstream effects.[5][6] While structurally similar to 2-HOBA, 4-HOBA does not exhibit the same potent protective effects. This makes it an ideal control to demonstrate that the observed therapeutic benefits of 2-HOBA are a direct result of its specific chemical properties and not a general effect of the benzylamine molecular scaffold.

Experimental Evidence: 2-HOBA vs. 4-HOBA

Numerous studies have utilized 4-HOBA as a negative control to validate the specific effects of 2-HOBA. Below, we summarize key findings from a study investigating the effects of these compounds on atherosclerosis in hypercholesterolemic mice.

Table 1: Comparative Effects of 2-HOBA and 4-HOBA on Plasma Inflammatory Cytokines in Ldlr−/− Mice
CytokineVehicle2-HOBA4-HOBAp-value (2-HOBA vs. Vehicle)p-value (2-HOBA vs. 4-HOBA)
IL-1β HighReducedNo significant change0.0401Not significant
IL-6 HighSignificantly ReducedNo significant change<0.0001 <0.0001
TNF-α HighSignificantly ReducedNo significant change0.0359*0.0385
SAA HighSignificantly ReducedNo significant change0.0082 0.0025

Data adapted from a study on atherosclerosis in hypercholesterolemic Ldlr−/− mice.[7]

As the data in Table 1 illustrates, 2-HOBA significantly reduced the plasma levels of several key inflammatory cytokines (IL-6, TNF-α, and SAA) compared to both the vehicle and 4-HOBA.[7] In contrast, the levels of these cytokines in the 4-HOBA treated group were not significantly different from the vehicle group, demonstrating its lack of anti-inflammatory effect in this model.[7]

Signaling Pathways and Experimental Workflow

The mechanism of action of 2-HOBA involves the direct scavenging of reactive dicarbonyls, thereby preventing the adduction and subsequent dysfunction of proteins and lipids. This interruption of a key pathological process leads to the attenuation of downstream inflammatory signaling.

G cluster_0 Oxidative Stress cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention Lipid Peroxidation Lipid Peroxidation Reactive Dicarbonyls (e.g., IsoLGs) Reactive Dicarbonyls (e.g., IsoLGs) Lipid Peroxidation->Reactive Dicarbonyls (e.g., IsoLGs) Protein/Lipid Adduction Protein/Lipid Adduction Reactive Dicarbonyls (e.g., IsoLGs)->Protein/Lipid Adduction Cellular Dysfunction & Inflammation Cellular Dysfunction & Inflammation Protein/Lipid Adduction->Cellular Dysfunction & Inflammation 2-HOBA 2-HOBA 2-HOBA->Reactive Dicarbonyls (e.g., IsoLGs) Scavenges 4-HOBA (Negative Control) 4-HOBA (Negative Control) 4-HOBA (Negative Control)->Reactive Dicarbonyls (e.g., IsoLGs) Ineffective Scavenging

Caption: Mechanism of 2-HOBA action and the role of 4-HOBA.

The experimental workflow for studies comparing 2-HOBA and 4-HOBA typically involves the following steps:

G cluster_0 Animal Model of Disease cluster_1 Treatment Groups cluster_2 Outcome Measures Disease Induction Disease Induction Vehicle Vehicle Disease Induction->Vehicle 2-HOBA 2-HOBA Disease Induction->2-HOBA 4-HOBA 4-HOBA Disease Induction->4-HOBA Biomarker Analysis Biomarker Analysis Vehicle->Biomarker Analysis 2-HOBA->Biomarker Analysis 4-HOBA->Biomarker Analysis Histopathology Histopathology Biomarker Analysis->Histopathology Functional Assays Functional Assays Histopathology->Functional Assays

References

Validating the Mechanism of 2-(Aminomethyl)phenol through its Less Reactive Isomer, 4-HOBA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(Aminomethyl)phenol (also known as 2-hydroxybenzylamine or 2-HOBA) and its less reactive isomer, 4-hydroxybenzylamine (4-HOBA). The primary focus is on utilizing 4-HOBA as a negative control to validate the specific dicarbonyl scavenging mechanism of 2-HOBA in mitigating oxidative stress and inflammation. This comparison is supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.

This compound is a selective scavenger of dicarbonyls, such as isolevuglandins (IsoLGs), which are highly reactive products of lipid peroxidation.[1] These dicarbonyls can form adducts with proteins and lipids, leading to cellular dysfunction, inflammation, and the progression of various diseases. The strategic placement of the hydroxyl and aminomethyl groups in the ortho position in 2-HOBA is crucial for its high reactivity towards dicarbonyls. In contrast, its isomer, 4-HOBA, with the hydroxyl group in the para position, is significantly less effective as a dicarbonyl scavenger.[2][3] This difference in reactivity makes 4-HOBA an excellent tool for validating that the therapeutic effects of 2-HOBA are indeed due to its dicarbonyl scavenging activity and not other nonspecific effects.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from studies comparing the efficacy of 2-HOBA and 4-HOBA in various experimental models.

Table 1: In Vivo Efficacy of 2-HOBA vs. 4-HOBA in a Mouse Model of Familial Hypercholesterolemia

ParameterTreatment GroupOutcomeReference
Aortic MDA-lysyl adducts2-HOBA vs. 4-HOBA59% reduction with 2-HOBA[3]
Aortic IsoLG-lysyl adducts2-HOBA vs. 4-HOBA23% reduction with 2-HOBA[3]
Atherosclerosis in en face aortas2-HOBA vs. 4-HOBA/Vehicle~60% decrease with 2-HOBA[4][5]

Table 2: Effects of 2-HOBA on Inflammatory Biomarkers in a Mouse Model of Myocardial Infarction

Biomarker (mRNA expression)Treatment GroupOutcomeReference
Interleukin-1β (IL-1β)2-HOBA vs. SalineSignificant decrease with 2-HOBA[6]
Tumor Necrosis Factor-α (TNF-α)2-HOBA vs. SalineSignificant decrease with 2-HOBA[6]
Monocyte Chemoattractant Protein-1 (MCP-1)2-HOBA vs. SalineSignificant decrease with 2-HOBA[6]
CD45 (Leukocyte marker)2-HOBA vs. 4-HOBA/SalineSignificant decrease with 2-HOBA[6]
Mac2 (Macrophage marker)2-HOBA vs. 4-HOBA/SalineSignificant decrease with 2-HOBA[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Quantification of Aortic Dicarbonyl-Lysyl Adducts by LC/MS/MS

This protocol is for the quantitative measurement of malondialdehyde (MDA)- and isolevuglandin (IsoLG)-lysyl adducts in aortic tissue.

Materials:

  • Aortic tissue samples

  • Phosphate-buffered saline (PBS)

  • Butylated hydroxytoluene (BHT)

  • Internal standards (e.g., deuterated adducts)

  • Protease inhibitors

  • Enzymes for protein digestion (e.g., pronase, aminopeptidase)

  • Solvents for solid-phase extraction (SPE)

  • LC/MS/MS system

Procedure:

  • Homogenize aortic tissue in PBS containing BHT and protease inhibitors.

  • Add internal standards to the homogenate.

  • Perform protein precipitation and collect the protein pellet.

  • Resuspend the pellet and perform enzymatic digestion to break down proteins into amino acids.

  • Purify the adducts from the digest using solid-phase extraction.

  • Analyze the purified samples using an LC/MS/MS system to quantify the specific adducts based on their mass-to-charge ratio.

  • Normalize the results to the amount of tissue or protein analyzed.

Western Blot Analysis of Nrf2 Activation

This protocol outlines the procedure for assessing the activation of the Nrf2 signaling pathway by measuring the nuclear translocation of Nrf2.

Materials:

  • Cell or tissue lysates

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Nrf2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Fractionate cell or tissue lysates into nuclear and cytoplasmic extracts.

  • Determine the protein concentration of each fraction.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against Nrf2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative amount of Nrf2 in the nuclear versus cytoplasmic fractions.

Assessment of NF-κB Activation by Immunofluorescence

This protocol describes a method to visualize and quantify the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cells grown on coverslips

  • Treatment compounds (e.g., 2-HOBA, 4-HOBA, inflammatory stimulus)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells with the compounds of interest.

  • Fix the cells with PFA.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific binding sites.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic discussed in this guide.

G cluster_upstream Upstream Events cluster_cellular_response Cellular Response cluster_intervention Points of Intervention Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Isolevuglandins (IsoLGs) Isolevuglandins (IsoLGs) Lipid Peroxidation->Isolevuglandins (IsoLGs) Protein Adduction Protein Adduction Isolevuglandins (IsoLGs)->Protein Adduction Cellular Dysfunction Cellular Dysfunction Protein Adduction->Cellular Dysfunction Inflammatory Signaling Inflammatory Signaling Cellular Dysfunction->Inflammatory Signaling Disease Progression Disease Progression Inflammatory Signaling->Disease Progression 2-HOBA 2-HOBA 2-HOBA->Isolevuglandins (IsoLGs) Scavenges 4-HOBA 4-HOBA 4-HOBA->Isolevuglandins (IsoLGs) Ineffective Scavenging

Caption: Proposed mechanism of 2-HOBA action and the role of 4-HOBA.

G cluster_workflow Experimental Workflow cluster_groups Treatment Groups Disease Model Disease Model Treatment Groups Treatment Groups Disease Model->Treatment Groups Sample Collection Sample Collection Treatment Groups->Sample Collection Vehicle Vehicle 2-HOBA 2-HOBA 4-HOBA (Negative Control) 4-HOBA (Negative Control) Biochemical Assays Biochemical Assays Sample Collection->Biochemical Assays Data Analysis Data Analysis Biochemical Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental design for validating 2-HOBA's mechanism.

G IsoLGs IsoLGs IKK IKK IsoLGs->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces 2-HOBA 2-HOBA 2-HOBA->IsoLGs Inhibits 4-HOBA 4-HOBA 4-HOBA->IsoLGs No significant inhibition

Caption: Simplified NF-κB signaling pathway and points of intervention.

References

Comparative transcriptomics of cells treated with 2-HOBA versus other cytoprotective agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the differential transcriptomic landscapes induced by the selective dicarbonyl scavenger 2-hydroxybenzylamine (2-HOBA) and canonical Nrf2 activators, offering insights into their distinct cytoprotective mechanisms.

In the realm of cellular protection, both 2-hydroxybenzylamine (2-HOBA) and various Nrf2 activators have demonstrated significant therapeutic potential. However, their underlying mechanisms of action, and consequently their impact on the cellular transcriptome, are fundamentally different. This guide provides a comparative analysis of their effects on gene expression, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct and potentially complementary roles in cytoprotection.

Executive Summary

2-HOBA primarily functions as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), thereby preventing the adduction and dysfunction of cellular macromolecules. This targeted mechanism contrasts sharply with that of classic cytoprotective agents like sulforaphane (SFN) and bardoxolone methyl (CDDO-Me), which operate by activating the transcription factor Nrf2. Nrf2 activation leads to the broad upregulation of a battery of antioxidant and detoxification genes.

This distinction is reflected in their transcriptomic signatures. While Nrf2 activators induce a robust and widespread induction of genes involved in the antioxidant response, 2-HOBA's effects are more nuanced, primarily modulating inflammatory and specific stress-response pathways without a direct, large-scale induction of the canonical Nrf2-dependent antioxidant machinery.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differential effects of 2-HOBA and the representative Nrf2 activator, sulforaphane, on key cytoprotective and inflammatory genes. It is important to note that a direct head-to-head transcriptomic study under identical conditions is not yet available. The data presented here is a synthesis from multiple studies.

Table 1: Expression of Key Cytoprotective and Inflammatory Genes

GeneFunction2-HOBA TreatmentSulforaphane (Nrf2 Activator) Treatment
Nrf2-Independent Effects (Dicarbonyl Scavenging)
IL1B (Interleukin 1 beta)Pro-inflammatory cytokineDownregulatedVariable/Downregulated
TNF (Tumor Necrosis Factor)Pro-inflammatory cytokineDownregulatedVariable/Downregulated
MCP-1 (CCL2)ChemokineDownregulatedVariable/Downregulated
Ly6g, Ngp, Lrg1, CampNeutrophil-related genesDownregulated[1]Not a primary target
S100a8, S100a9Alarmins, pro-inflammatoryDownregulated[1]Not a primary target
Canonical Nrf2 Target Genes (Antioxidant Response)
HMOX1 (Heme Oxygenase 1)Heme degradation, antioxidantNo significant change or modest increaseUpregulated
NQO1 (NAD(P)H:Quinone Oxidoreductase 1)DetoxificationNo significant changeUpregulated
GCLC, GCLMGlutathione synthesisNo significant changeUpregulated
SOD1 (Superoxide Dismutase 1)Antioxidant enzymeIncreased[2]Variable
CatalaseAntioxidant enzymeIncreased[2]Variable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Protocol 1: Transcriptomic Analysis of 2-HOBA Treatment in a Murine Hypertension Model (Single-Cell RNA-Seq)
  • Cell Type: Murine splenocytes.

  • Treatment: C57Bl/6 mice were infused with Angiotensin II (490 ng/kg/min) with or without 2-HOBA supplemented in drinking water.

  • RNA Isolation: Spleens were harvested, and single-cell suspensions were prepared. T cells were depleted to enrich for myeloid populations.

  • Library Preparation and Sequencing: Single-cell RNA sequencing was performed using the 5-prime 10x Genomics platform.

  • Data Analysis: Unbiased clustering was performed to identify cell populations. Differential gene expression analysis was conducted between corresponding cell clusters from 2-HOBA-treated and untreated mice. Specific genes downregulated in neutrophils were identified.[1][3]

Protocol 2: Transcriptomic Analysis of Sulforaphane Treatment in Human Prostate Epithelial Cells (Bulk RNA-Seq)
  • Cell Type: Normal human prostate epithelial cells (PrEC).

  • Treatment: Cells were treated with 15 µM sulforaphane or DMSO (vehicle control) for 24 hours.

  • RNA Isolation: Total RNA was isolated from cell lysates.

  • Library Preparation and Sequencing: mRNA was enriched using poly(A) selection. Strand-specific cDNA libraries were prepared and sequenced on an Illumina platform.

  • Data Analysis: Reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes significantly up- or downregulated by sulforaphane treatment. Gene set enrichment analysis was used to identify affected pathways.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of 2-HOBA and Nrf2 activators are visualized below, along with a typical experimental workflow for comparative transcriptomic analysis.

Signaling_Pathways cluster_0 2-HOBA: Dicarbonyl Scavenging cluster_1 Nrf2 Activators (e.g., Sulforaphane) ROS Reactive Oxygen Species Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation IsoLGs Isolevuglandins (IsoLGs) (Reactive Dicarbonyls) Lipid_Peroxidation->IsoLGs Protein_Adducts Protein & DNA Adducts IsoLGs->Protein_Adducts Neutralization Neutralization IsoLGs->Neutralization HOBA 2-HOBA HOBA->Neutralization Inflammation Inflammation & Cell Damage Protein_Adducts->Inflammation Non-toxic Adducts Non-toxic Adducts Neutralization->Non-toxic Adducts SFN Sulforaphane Keap1 Keap1 SFN->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Gene_Expression ↑ Antioxidant & Detoxification Genes (HMOX1, NQO1, GCLC, etc.) ARE->Gene_Expression Cytoprotection Cellular Protection Gene_Expression->Cytoprotection

Caption: Comparative signaling pathways of 2-HOBA and Nrf2 activators.

Experimental_Workflow start Cell Culture treatment Treatment (2-HOBA, Nrf2 Activator, Vehicle Control) start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation library_prep RNA-Seq Library Preparation (e.g., polyA+ selection, cDNA synthesis) rna_isolation->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Differential Gene Expression, Pathway Analysis) sequencing->data_analysis end Comparative Transcriptomic Profile data_analysis->end

Caption: A typical experimental workflow for comparative transcriptomic analysis.

Conclusion

The transcriptomic profiles of cells treated with 2-HOBA versus Nrf2 activators reveal two distinct, yet potentially synergistic, approaches to cytoprotection. Nrf2 activators induce a broad, preemptive antioxidant defense system. In contrast, 2-HOBA acts as a direct scavenger of harmful dicarbonyl electrophiles, a downstream consequence of oxidative stress, thereby mitigating inflammation and cellular damage without broadly activating the Nrf2 pathway. This targeted action of 2-HOBA may offer advantages in contexts where systemic and prolonged Nrf2 activation could be undesirable. Understanding these transcriptomic differences is crucial for the rational design of therapeutic strategies aimed at combating diseases with an underlying inflammatory and oxidative stress component. Further head-to-head comparative transcriptomic studies will be invaluable in fully elucidating the unique and overlapping gene regulatory networks modulated by these different classes of cytoprotective agents.

References

A Comparative Analysis of 2-HOBA and Other 2-Aminomethylphenol Analogs as Isolevuglandin Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-hydroxybenzylamine (2-HOBA) and its analogs as scavengers of isolevuglandins (IsoLGs), highly reactive dicarbonyls formed during lipid peroxidation. Increased levels of IsoLGs are implicated in the pathogenesis of numerous diseases, making effective scavengers a critical area of therapeutic research. This document synthesizes experimental data to evaluate the performance of these compounds, offering insights into their structure-activity relationships and potential clinical utility.

Executive Summary

Quantitative Comparison of IsoLG Scavenging Efficacy

The efficacy of 2-aminomethylphenol analogs as IsoLG scavengers is best understood through their reaction kinetics. The second-order rate constants for the reaction of these scavengers with IsoLGs or model dicarbonyl compounds provide a direct measure of their scavenging potential. 2-HOBA has been shown to react with IsoLGs approximately 1600-fold faster than lysine, the primary biological target of IsoLGs[1].

CompoundAnalog ofKey Structural FeatureSecond-Order Rate Constant (k) with 4-oxopentanal (Relative to Pyridoxamine)Reference
2-Hydroxybenzylamine (2-HOBA) SalicylamineHydroxyl group ortho to the aminomethyl group~1.1[2]
Pyridoxamine (PM) Vitamin B62-aminomethylphenol moiety1.0 (Baseline)[2]
5'-O-pentylpyridoxamine (PPM) PyridoxamineLipophilic pentyl ether at the 5'-position1.0[2]
4-Hydroxybenzylamine (4-HOBA) 2-HOBA IsomerHydroxyl group para to the aminomethyl groupSignificantly lower than 2-HOBA (comparable to lysine)[3]
N-methyl-2-HOBA 2-HOBAMethylated amino groupLow reactivity with IsoLGs[4]
5'-O-pentyl-pyridoxine (PPO) PyridoxamineLacks the aminomethyl group (has a hydroxymethyl group)Not an effective dicarbonyl scavenger[3]

Note: 4-oxopentanal is a commonly used model γ-ketoaldehyde that mimics the reactivity of IsoLGs[2]. The data clearly indicates that the presence of the 2-hydroxy group is critical for the high reactivity of these scavengers. Analogs lacking this feature, such as 4-HOBA, or those with a modified amino group like N-methyl-2-HOBA, exhibit significantly reduced scavenging ability[3][4].

Experimental Protocols

A detailed understanding of the methodologies used to assess scavenging efficacy is crucial for interpreting the data and designing future experiments.

In Vitro Competitive IsoLG Scavenging Assay

This assay quantitatively determines the ability of a test compound to compete with a reporter molecule (e.g., Nα-acetyllysine) for reaction with an IsoLG or a model dicarbonyl.

Materials:

  • Test compounds (2-HOBA and analogs)

  • Isolevuglandin or a model dicarbonyl (e.g., 4-oxopentanal)

  • Reporter molecule (e.g., Nα-acetyllysine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade solvents (acetonitrile, water, formic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reporter molecule (e.g., 1 mM Nα-acetyllysine) and the test compound at various concentrations in PBS.

  • Initiation of Reaction: Add the IsoLG or model dicarbonyl to the mixture to initiate the competitive reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Quenching: Stop the reaction by adding a quenching agent, such as a strong acid, or by rapid freezing.

  • Sample Preparation: Prepare the samples for LC-MS/MS analysis. This may involve protein precipitation if a protein is used as the target, followed by centrifugation and transfer of the supernatant.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the reporter molecule-dicarbonyl adduct formed.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the adduct formation (IC50). The second-order rate constant can be determined through kinetic modeling of the competitive reaction.

Visualizing the Science

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in IsoLG scavenging.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis A Prepare Solutions: - Test Compound (e.g., 2-HOBA) - Reporter (Nα-acetyllysine) - Dicarbonyl (IsoLG) B Mix Test Compound and Reporter A->B Step 1 C Add Dicarbonyl to Initiate B->C Step 2 D Incubate at 37°C C->D Step 3 E Quench Reaction D->E Step 4 F Sample Preparation for LC-MS/MS E->F Step 5 G Quantify Adduct Formation F->G Step 6 H Calculate IC50 and Rate Constants G->H Step 7

Figure 1: Experimental workflow for the in vitro competitive IsoLG scavenging assay.

signaling_pathway cluster_damage IsoLG-Mediated Damage Pathway cluster_intervention Therapeutic Intervention A Oxidative Stress B Lipid Peroxidation A->B C Isolevuglandin (IsoLG) Formation B->C D Protein/Lipid/DNA Adduction C->D G IsoLG Scavenging C->G Inhibition E Cellular Dysfunction & Disease D->E F 2-Aminomethylphenol (e.g., 2-HOBA) F->G H Formation of Stable, Nontoxic Adduct G->H

Figure 2: Signaling pathway of IsoLG-induced damage and the protective mechanism of 2-aminomethylphenol scavengers.

Conclusion

The available evidence strongly supports the superior efficacy of 2-HOBA and other 2-aminomethylphenols with an ortho-hydroxyl group as IsoLG scavengers. The quantitative kinetic data, though limited to a few analogs, consistently highlights the critical role of this structural motif for rapid scavenging. In contrast, analogs lacking the 2-hydroxy group, such as 4-HOBA, are significantly less effective and serve as valuable negative controls in experimental studies. The detailed experimental protocol provided herein offers a robust framework for the continued evaluation and development of novel IsoLG scavengers. The visual diagrams further clarify the mechanism of action and the experimental approach to identifying potent therapeutic candidates. Future research should focus on expanding the library of 2-aminomethylphenol analogs and generating a more comprehensive quantitative dataset of their reaction kinetics with IsoLGs to further refine the structure-activity relationship and guide the development of next-generation dicarbonyl scavengers.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling of 2-(Aminomethyl)phenol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause significant irritation and damage. Understanding its specific dangers is the first step in safe handling.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Irritation2H319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[1][2][3]

Required Personal Protective Equipment (PPE):

To mitigate the risks associated with this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[5]

  • Hand Protection: Chemical-resistant gloves are required.[1][5] Given the nature of phenols, it is advisable to use laminate film gloves (e.g., Silver Shield®) for spill cleanup or situations with a high risk of contact. For routine handling, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.

  • Skin and Body Protection: A lab coat or chemical-resistant suit is necessary to prevent skin contact.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for handling this compound from acquisition to disposal, ensuring safety at every stage.

1. Procurement and Receiving:

  • Before ordering, ensure that all necessary safety equipment and facilities, including a chemical fume hood and emergency eyewash/shower stations, are readily available and functional.

  • Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, follow emergency spill procedures.

  • Log the chemical in the laboratory's inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Keep the container tightly closed when not in use.[1][2]

  • The storage area should be secure and accessible only to authorized personnel.[1][2]

3. Handling and Use:

  • All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Wear the full complement of required PPE as detailed above.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with large amounts of soap and water for at least 15 minutes.[2][7] For significant exposures, after initial washing, it is highly recommended to wipe the affected area with polyethylene glycol (PEG) 300 or 400 if available.[8][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the spilled material and place it in a suitable, labeled container for disposal.[2] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Procedure: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's environmental health and safety department to arrange for pickup and disposal.[1][2] Do not discharge this compound or its solutions down the drain.[1]

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds ppe_check Verify Availability of all Required PPE check_sds->ppe_check hood_check Ensure Fume Hood is Certified and Functional ppe_check->hood_check emergency_prep Confirm Location of Eyewash/Shower and Spill Kit hood_check->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe handle_in_hood Handle Chemical Inside Fume Hood don_ppe->handle_in_hood weigh_transfer Weighing and Transfer Operations handle_in_hood->weigh_transfer spill Spill Occurs handle_in_hood->spill exposure Personal Exposure Occurs handle_in_hood->exposure close_container Securely Close Container After Use weigh_transfer->close_container decontaminate Decontaminate Work Area close_container->decontaminate dispose_waste Dispose of Contaminated Materials in Labeled Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_chemical Return Chemical to Secure Storage wash_hands->store_chemical spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure exposure_procedure Follow First Aid Procedures exposure->exposure_procedure seek_medical Seek Immediate Medical Attention exposure_procedure->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)phenol
Reactant of Route 2
2-(Aminomethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.